molecular formula C5H7N3O2 B1267649 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 94993-81-4

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1267649
CAS No.: 94993-81-4
M. Wt: 141.13 g/mol
InChI Key: AYMPVHVKBHXODP-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 517932. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-5-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-3(6)4(5(9)10)8-7-2/h6H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMPVHVKBHXODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325777
Record name 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94993-81-4
Record name 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 94993-81-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Its pyrazole core is a key structural motif found in numerous biologically active molecules. This technical guide provides an in-depth overview of its properties, a plausible synthetic route with detailed experimental protocols, and an exploration of its potential biological activity as a kinase inhibitor, particularly in the context of cancer therapeutics.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 94993-81-4N/A
Molecular Formula C₅H₇N₃O₂N/A
Molecular Weight 141.13 g/mol N/A
Appearance Off-white to beige powder[1]
Melting Point 229-233 °C[1]
Solubility Slightly soluble in water; soluble in DMSO and methanol[1]
Purity >98%[1]
Storage Store in a cool, dry place away from light and moisture. Recommended storage at 2-8°C in a sealed, dry, and dark environment.[1][2]

Synthesis and Experimental Protocols

Experimental Workflow: Proposed Synthesis

Synthesis_Workflow reagent1 Ethyl 2-cyano-3-methylcrotonate intermediate Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate reagent1->intermediate Cyclization (Ethanol, Reflux) reagent2 Hydrazine hydrate reagent2->intermediate hydrolysis Alkaline Hydrolysis (e.g., NaOH) intermediate->hydrolysis Saponification product This compound hydrolysis->product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-methylcrotonate (1 equivalent) in absolute ethanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product, ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate, may precipitate upon cooling or after partial solvent removal.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Hydrolysis to this compound

Protocol:

  • Suspend the crude ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and ethanol.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4-5.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

  • Dry the final product under vacuum.

Purification and Characterization

The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

The pyrazole scaffold is a common feature in many compounds that exhibit inhibitory activity against various protein kinases.[3] Specifically, derivatives of 1H-pyrazole-3-carboxamide have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are key targets in the treatment of Acute Myeloid Leukemia (AML).[4] Given the structural similarities, it is plausible that this compound could act as a scaffold for the development of such kinase inhibitors.

Hypothesized Mechanism of Action: FLT3 Signaling Pathway Inhibition

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in FLT3 can lead to its constitutive activation, a common driver in AML. Inhibition of the FLT3 signaling pathway is a validated therapeutic strategy.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activation AKT AKT FLT3->AKT Activation ERK ERK FLT3->ERK Activation Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation Inhibitor 4-Amino-3-methyl-1H- pyrazole-5-carboxylic acid (Hypothesized) Inhibitor->FLT3 Inhibition

Caption: Hypothesized inhibition of the FLT3 signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the hypothesis that this compound inhibits FLT3 or CDK activity, an in vitro kinase assay can be performed.

Protocol:

  • Reagents and Materials:

    • Recombinant human FLT3 or CDK protein.

    • Specific substrate peptide for the kinase.

    • ATP (Adenosine triphosphate).

    • This compound (test compound).

    • A known kinase inhibitor as a positive control (e.g., Staurosporine).

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard InformationPrecautionary Measures
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Conclusion

This compound is a compound of interest for medicinal chemistry and drug discovery, particularly as a potential scaffold for the development of kinase inhibitors. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic pathway, and a scientifically grounded hypothesis for its biological mechanism of action. Further experimental validation is necessary to confirm the proposed synthesis and biological activity. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this promising molecule.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and quantitative data associated with a four-step synthesis, beginning with the formation of the pyrazole core and concluding with the target molecule.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a four-step sequence. This strategy involves the initial construction of the pyrazole ring system, followed by functional group manipulations to introduce the desired amino and carboxylic acid moieties.

The logical workflow for this synthesis is outlined below:

G cluster_0 Core Synthesis and Functionalization A Ethyl Acetoacetate + Hydrazine Hydrate B Step 1: Pyrazole Formation Ethyl 3-methyl-1H-pyrazole-5-carboxylate A->B Cyclocondensation C Step 2: Nitration Ethyl 3-methyl-4-nitro-1H-pyrazole-5-carboxylate B->C HNO3/H2SO4 D Step 3: Reduction Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate C->D Catalytic Hydrogenation E Step 4: Hydrolysis This compound D->E Saponification G cluster_0 Step 1: Pyrazole Formation Start Ethyl Acetoacetate + Hydrazine Hydrate Reaction Reaction in Ethanol (0°C to room temperature) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Ethyl 3-methyl-1H-pyrazole-5-carboxylate Workup->Product G cluster_0 Step 4: Ester Hydrolysis Ester Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate Hydrolysis Aqueous NaOH Reflux Ester->Hydrolysis Acidification Acidification with HCl Hydrolysis->Acidification Product This compound Acidification->Product

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1][2] Derivatives of aminopyrazoles are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, anticancer, and antiviral properties.[1][3] This technical guide provides a comprehensive overview of the IUPAC name, structure, physicochemical properties, and available information on the synthesis and biological significance of this compound (CAS No: 94993-81-4).

IUPAC Name and Chemical Structure

The correct IUPAC name for the compound with the CAS number 94993-81-4 is This compound .[4]

Structure:

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_modification Functional Group Modification cluster_product Final Product start1 Hydrazine derivative step1 Cyclocondensation start1->step1 start2 ß-ketoester or ß-ketonitrile start2->step1 inter Substituted Pyrazole step1->inter step2 Introduction of Amino Group inter->step2 step3 Hydrolysis of Ester Group step2->step3 product 4-Amino-3-methyl-1H- pyrazole-5-carboxylic acid step3->product

References

Spectroscopic Profile of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the expected spectroscopic data for 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predicted spectroscopic profile based on data from structurally analogous compounds and established principles of NMR, IR, and Mass Spectrometry.[1][2] The information is intended to aid researchers and scientists in the structural elucidation, characterization, and purity assessment of this pyrazole derivative.[3][4]

Predicted Spectroscopic Data

The following sections summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

NMR spectra are predicted based on the functional groups and substitution pattern of the pyrazole ring. Chemical shifts are highly dependent on the solvent, concentration, and temperature.[5][6][7] DMSO-d₆ is a recommended solvent due to its ability to dissolve the polar carboxylic acid and amine groups, allowing for the observation of exchangeable protons.

Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Notes
~12.5 Broad Singlet 1H -COOH Chemical shift is concentration-dependent; may exchange with D₂O.[8]
~11.8 Broad Singlet 1H Pyrazole N-H Tautomeric proton; position can vary and may be broad.
~4.9 Broad Singlet 2H -NH₂ Amine protons; may exchange with D₂O.

| ~2.1 | Singlet | 3H | -CH₃ | Methyl group attached to the pyrazole ring. |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Carbon Atom Notes
~165 C=O (Carboxylic Acid) Carbonyl carbon, typically in the 165-185 ppm range for carboxylic acids.[8]
~150 C3 (C-CH₃) Pyrazole ring carbon attached to the methyl group.
~145 C5 (C-COOH) Pyrazole ring carbon attached to the carboxylic acid.
~138 C4 (C-NH₂) Pyrazole ring carbon attached to the amino group.

| ~11 | -CH₃ | Methyl carbon. |

The IR spectrum is expected to be characterized by the distinct vibrational modes of the carboxylic acid, amine, and pyrazole functional groups.[9] The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[8][10][11]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3300 - 2500 O-H Stretch Carboxylic Acid Strong, Very Broad
3400 - 3300 N-H Stretch Primary Amine Medium (two bands)
~1700 C=O Stretch Carboxylic Acid Strong, Sharp
1640 - 1550 N-H Bend Primary Amine Medium
1600 - 1450 C=N, C=C Stretch Pyrazole Ring Medium to Strong

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Medium |

Mass spectrometry data is predicted for a soft ionization technique such as Electrospray Ionization (ESI), which is well-suited for polar, non-volatile compounds and typically yields a prominent molecular ion or pseudomolecular ion peak.[12]

Table 4: Predicted Mass Spectrometry Data

m/z Value Ion Notes
156.06 [M+H]⁺ Pseudomolecular ion in positive ESI mode. (Exact Mass: 155.05)
154.05 [M-H]⁻ Pseudomolecular ion in negative ESI mode.
138.05 [M-H₂O+H]⁺ Fragment resulting from the loss of water.

| 111.06 | [M-COOH+H]⁺ | Fragment resulting from the loss of the carboxyl group. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

  • Sample Preparation : Accurately weigh 5-10 mg of this compound.

  • Dissolution : Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a 5 mm NMR tube.[13] Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Internal Standard : Tetramethylsilane (TMS) is often included in the solvent by the manufacturer and used as a reference for chemical shifts (δ = 0.00 ppm).[5]

  • Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence is standard.[14]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Sample Preparation : For a solid sample, the KBr pellet method is common.[15] Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding : Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectral Collection : Record the spectrum, typically in the range of 4000-400 cm⁻¹, and collect a background spectrum of a blank KBr pellet for automatic subtraction.

  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Ionization Method : Utilize Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules that minimizes fragmentation and preserves the molecular ion.[12] Atmospheric Pressure Chemical Ionization (APCI) is another viable option.[16][17]

  • Analysis Mode : The analysis can be run in both positive ion mode to detect protonated molecules ([M+H]⁺) and negative ion mode to detect deprotonated molecules ([M-H]⁻).[18]

  • Mass Analyzer : Introduce the ionized sample into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and key fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 4-Amino-3-methyl-1H- pyrazole-5-carboxylic acid NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in MeOH/H2O Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq ESI-MS Spectrometer MS_Prep->MS_Acq NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Ascendant Therapeutic Potential of 4-Amino-1H-pyrazole-5-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs. Among its vast chemical space, derivatives of 4-amino-1H-pyrazole-5-carboxylic acid have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising therapeutic agents, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 4-amino-1H-pyrazole-5-carboxylic acid have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes in cancer cell proliferation and survival, such as Fibroblast Growth Factor Receptors (FGFRs) and Carbonic Anhydrases (CAs).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 4-amino-1H-pyrazole-5-carboxylic acid derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDCancer Cell LineTarget/PathwayIC50 (µM)Reference
Compound 10h NCI-H520 (Lung)Pan-FGFR0.019
SNU-16 (Gastric)Pan-FGFR0.059
KATO III (Gastric)Pan-FGFR0.073
Compound 15 MV4-11 (Leukemia)CDK20.127
OVCAR5 (Ovarian)CDK20.150
Compound 7j MCF-7 (Breast)Not Specified16.36
Compound 4 MDA-MB-231 (Breast)Not Specified6.36
Compound 5 MDA-MB-231 (Breast)Not Specified5.90
Compound 36 B16F10 (Melanoma)Not Specified6.75
Compound 43 B16F10 (Melanoma)Not Specified6.73
Signaling Pathways and Mechanisms of Action

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Several 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as potent pan-FGFR covalent inhibitors. The aberrant activation of FGFR signaling is a critical driver in various cancers. These pyrazole derivatives irreversibly bind to FGFR, inhibiting its downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole 4-Amino-1H-pyrazole -5-carboxylic acid derivative Pyrazole->FGFR Inhibits

FGFR Signaling Pathway Inhibition.

Carbonic Anhydrase (CA) Inhibition:

Certain 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives have shown potent inhibitory activity against tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII. These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting these CAs, the pyrazole derivatives can disrupt the pH balance of the tumor microenvironment, leading to cancer cell death.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H_ion H+ Proliferation Tumor Cell Proliferation & Invasion H_ion->Proliferation Promotes HCO3 HCO3- CAIX Carbonic Anhydrase IX CAIX->H_ion Catalyzes CAIX->HCO3 Catalyzes Apoptosis Apoptosis CAIX->Apoptosis Inhibition leads to CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX Pyrazole 4-Amino-1H-pyrazole -5-carboxylic acid derivative Pyrazole->CAIX Inhibits

Carbonic Anhydrase IX Inhibition.

Antimicrobial Activity

In an era of rising antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount. 4-Amino-1H-pyrazole-5-carboxylic acid derivatives have demonstrated promising activity against a variety of pathogenic microorganisms.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected pyrazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 21a Aspergillus niger2.9 - 7.8
Bacillus subtilis62.5 - 125
Klebsiella pneumoniae62.5 - 125
Compound 5a Staphylococcus aureus0.25
Escherichia coli0.25
Compound 9a Escherichia coli0.125
Compound 10a Escherichia coli0.125
Compound 5c Klebsiella pneumoniae6.25
Listeria monocytogenes50

Experimental Protocols

Synthesis of 4-Amino-1H-pyrazole-5-carboxylic Acid Derivatives

A general and versatile method for the synthesis of the 4-amino-1H-pyrazole-5-carboxylic acid core involves a multi-step process, often starting from commercially available materials. The following workflow outlines a typical synthetic route.

Synthesis_Workflow General Synthesis Workflow Start Starting Materials (e.g., Ethyl Acetoacetate, Hydrazine) Step1 Knorr Pyrazole Synthesis (Cyclocondensation) Start->Step1 Intermediate1 Ethyl 5-methyl-1H-pyrazole-3-carboxylate Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 Intermediate3 Ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate Step3->Intermediate3 Step4 Hydrolysis of Ester Intermediate3->Step4 Core 4-Amino-1H-pyrazole-5-carboxylic Acid Core Step4->Core Step5 Amide Coupling / Derivatization Core->Step5 Final Final Bioactive Derivatives Step5->Final

Synthetic Workflow Diagram.

Detailed Protocol for Amide Coupling:

  • Acid Chloride Formation: To a solution of 4-amino-1H-pyrazole-5-carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.5-2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature until the evolution of gas ceases and a clear solution is obtained. The solvent is removed under reduced pressure to yield the crude acid chloride.

  • Amide Formation: The crude acid chloride is dissolved in an anhydrous solvent and cooled to 0 °C. A solution of the desired amine (1.1 equivalents) and a base (e.g., triethylamine, 2 equivalents) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Serial two-fold dilutions of the pyrazole derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Derivatives of 4-amino-1H-pyrazole-5-carboxylic acid represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in inhibiting cancer cell proliferation and combating microbial growth, coupled with their synthetic tractability, positions them as a focal point for future drug discovery and development efforts. Further optimization of their structure-activity relationships and in-depth investigation into their mechanisms of action will undoubtedly unlock their full therapeutic potential.

An In-depth Technical Guide on the Solubility of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available. This document, therefore, provides a qualitative assessment of its expected solubility based on its chemical structure and the known properties of similar compounds. Furthermore, a detailed, generalized experimental protocol for determining solubility is presented, along with a logical workflow to guide researchers in characterizing this and similar molecules.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a methyl group, and a carboxylic acid group. Its chemical structure suggests a molecule with both polar and potential non-polar characteristics, which will influence its solubility in various organic solvents. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and acid-base interactions, while the pyrazole ring and methyl group contribute to its overall size and potential for van der Waals interactions.

Qualitative Solubility Assessment

In the absence of specific experimental data, a qualitative prediction of solubility can be made by analyzing the compound's functional groups and comparing it to related structures.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid and amino groups are capable of hydrogen bonding with protic solvents. Therefore, this compound is expected to exhibit moderate to good solubility in polar protic solvents like lower alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar nature of the molecule, arising from the pyrazole ring and the amino and carboxylic acid functional groups, suggests that it will be soluble in polar aprotic solvents which can engage in dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity imparted by the amino and carboxylic acid groups, the compound is expected to have very low solubility in non-polar solvents.

This qualitative assessment is based on the general principle of "like dissolves like".

Quantitative Solubility Data

A thorough search of available scientific literature and chemical databases did not yield any specific quantitative solubility data for this compound in any organic solvents. The table below is therefore presented as a template for researchers to populate once experimental data has been acquired.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
e.g., Methanol25Data Not AvailableData Not Availablee.g., Isothermal Saturation
e.g., Ethanol25Data Not AvailableData Not Availablee.g., Isothermal Saturation
e.g., Acetone25Data Not AvailableData Not Availablee.g., Isothermal Saturation
e.g., Acetonitrile25Data Not AvailableData Not Availablee.g., Isothermal Saturation
e.g., Dichloromethane25Data Not AvailableData Not Availablee.g., Isothermal Saturation
e.g., Toluene25Data Not AvailableData Not Availablee.g., Isothermal Saturation
e.g., Hexane25Data Not AvailableData Not Availablee.g., Isothermal Saturation

Caption: Template for Quantitative Solubility Data of this compound.

Generalized Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound in an organic solvent using the isothermal saturation method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle for a specified time (e.g., 2 hours) at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of the compound to quantify the concentration in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of a compound like this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Equilibrate at constant temperature A->B C Allow suspension to settle B->C D Withdraw supernatant C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Quantify using calibration curve G->H I Calculate solubility H->I

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing the solubility of the target compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a foundational understanding for researchers. The qualitative assessment suggests that the compound is likely to be soluble in polar organic solvents. The provided generalized experimental protocol and workflows offer a robust framework for determining the precise solubility of this compound, which is a critical parameter for its application in research and drug development. It is recommended that experimental determination of solubility be carried out to populate the provided data table and facilitate further research.

The Enduring Legacy of the Pyrazole Scaffold: A Technical Guide to its Discovery and Impact on Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a laboratory curiosity in the late 19th century to a privileged scaffold in a multitude of blockbuster drugs is a testament to its remarkable chemical versatility and profound pharmacological significance. This technical guide provides an in-depth exploration of the discovery and history of pyrazole-based compounds, detailing the seminal synthetic methodologies, the evolution of their therapeutic applications, and the intricate mechanisms of action of key drugs that have emerged from this remarkable chemical class. Through a comprehensive presentation of experimental protocols, quantitative data, and visual workflows, this guide aims to equip researchers and drug development professionals with a thorough understanding of the enduring legacy and future potential of pyrazole-based therapeutics.

The Genesis of a Scaffold: The Discovery of Pyrazole

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr. While attempting to synthesize quinoline derivatives, Knorr serendipitously discovered a new class of compounds through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2][3] This reaction, now famously known as the Knorr pyrazole synthesis , did not yield the expected six-membered ring but instead a five-membered heterocycle, a pyrazolone.[1][2][3] This initial discovery paved the way for the exploration of a new family of compounds with unique properties. A few years later, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole ring itself, further solidifying the foundation of pyrazole chemistry.[4]

The Knorr synthesis remains a fundamental and widely utilized method for the preparation of pyrazoles and pyrazolones due to its simplicity and the ready availability of starting materials.[5][6] The reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[5][6]

The Knorr Pyrazole Synthesis: A Logical Workflow

The Knorr pyrazole synthesis follows a logical progression from starting materials to the final pyrazole product. The following diagram illustrates the general workflow of this pivotal reaction.

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Reacts with Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Forms Intermediate Dehydration Dehydration Cyclization->Dehydration Forms Intermediate Pyrazole Pyrazole/Pyrazolone Product Dehydration->Pyrazole

A generalized workflow for the Knorr pyrazole synthesis.

From Antipyretic to Blockbuster: A Historical Timeline of Pyrazole-Based Drugs

The initial pyrazolone synthesized by Knorr, later named Antipyrine (phenazone), quickly found its application as one of the first synthetic analgesics and antipyretics, marking the dawn of pyrazole-based medicinal chemistry.[7][8][9] Since then, the pyrazole scaffold has been incorporated into a diverse array of therapeutic agents, each with its own unique story of discovery and development.

Antipyrine (Phenazone): The Progenitor
  • Discovery: Synthesized in 1883 by Ludwig Knorr, Antipyrine was one of the earliest synthetic drugs to be commercialized.[7][8][9] Its discovery demonstrated the potential of synthetic chemistry to produce effective therapeutic agents.

  • Mechanism of Action: Antipyrine exhibits analgesic and antipyretic properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of pain and fever.[9][10]

  • Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (a precursor to Antipyrine)

    • Reactants: Phenylhydrazine and ethyl acetoacetate.[11][12]

    • Procedure:

      • In a reaction vessel, combine phenylhydrazine (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent). The reaction is exothermic and should be controlled.[11][12]

      • Heat the mixture, for example, under reflux, for approximately one hour to facilitate the condensation and cyclization reaction.[11][12]

      • Cool the resulting oily product in an ice bath to induce solidification.

      • Add a small amount of a suitable solvent, such as diethyl ether, and stir to promote the precipitation of the crude product.

      • Collect the solid by filtration and recrystallize from a suitable solvent like ethanol to obtain the purified 1-phenyl-3-methyl-5-pyrazolone.[11][12]

    • Subsequent Methylation: To obtain Antipyrine, the synthesized pyrazolone undergoes methylation, typically using a methylating agent like dimethyl sulfate.[11][12]

Celecoxib (Celebrex®): A Paradigm of Rational Drug Design
  • Discovery: In the early 1990s, the discovery of two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, revolutionized the understanding of inflammation and the side effects of nonsteroidal anti-inflammatory drugs (NSAIDs). A team at G.D. Searle, led by John Talley, rationally designed a selective COX-2 inhibitor to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[13][14] This effort led to the discovery of Celecoxib, which was approved by the FDA in 1998.[13]

  • Mechanism of Action: Celecoxib selectively inhibits the COX-2 enzyme, which is primarily responsible for the production of prostaglandins at sites of inflammation.[14] By sparing the COX-1 isoform, which is involved in maintaining the integrity of the stomach lining, Celecoxib reduces the risk of gastrointestinal ulcers.[14]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Synthesis of Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib's mechanism of action via COX-2 inhibition.
  • Experimental Protocol: Synthesis of Celecoxib

    • Key Intermediates: 4-methylacetophenone, ethyl trifluoroacetate, and 4-sulfonamidophenylhydrazine hydrochloride.[15][16]

    • Procedure (Illustrative):

      • Claisen Condensation: 4-methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent like toluene to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[15]

      • Cyclization (Knorr Synthesis): The resulting diketone is then reacted with 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent such as ethanol under reflux to yield Celecoxib.[16]

      • Purification: The crude product is purified by recrystallization.

  • Quantitative Data: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
SC-558>19000.0053>358,490
PhenylbutazoneVaries (non-selective)Varies (non-selective)~1

Data sourced from various in vitro assays.[2] A higher selectivity index indicates greater selectivity for COX-2.

Sildenafil (Viagra®): A Serendipitous Discovery
  • Discovery: The story of Sildenafil is a classic example of serendipity in drug discovery. In the late 1980s and early 1990s, researchers at Pfizer were developing a pyrazolopyrimidinone compound, UK-92,480 (later named Sildenafil), as a potential treatment for hypertension and angina.[17][18] During clinical trials, the drug showed limited efficacy for its intended cardiovascular indications but produced an unexpected and consistent side effect in male volunteers: penile erections.[17][18] Recognizing the unmet medical need for a convenient oral treatment for erectile dysfunction, Pfizer pivoted its development program, leading to the FDA approval of Viagra® in 1998.[17][18]

  • Mechanism of Action: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum of the penis.[13] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. By inhibiting PDE5, Sildenafil increases the levels of cGMP, leading to enhanced blood flow to the penis and facilitating an erection in the presence of sexual stimulation.[13]

PDE5_Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase NO_Release->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Converts to GTP GTP GTP->Guanylate_Cyclase Substrate Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Promotes PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Erection Erection Smooth_Muscle_Relaxation->Erection GMP GMP PDE5->GMP Degrades to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Edaravone_Mechanism Oxidative_Stress Oxidative Stress Free_Radicals Free Radicals (e.g., ROS) Oxidative_Stress->Free_Radicals Generates Neuronal_Damage Neuronal Damage & Cell Death Free_Radicals->Neuronal_Damage Causes Neutralized_Radicals Neutralized Radicals Free_Radicals->Neutralized_Radicals Converted to Edaravone Edaravone Edaravone->Free_Radicals Scavenges Edaravone->Neutralized_Radicals Drug_Discovery_Workflow Target_ID Target Identification & Validation Library_Synthesis Pyrazole Library Synthesis Target_ID->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Identifies Hits Lead_Optimization Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

References

A Technical Guide to the Theoretical Properties and Computational Modeling of Aminopyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their inherent structural features, including hydrogen bond donors and acceptors, and a rigid heterocyclic core, make them ideal candidates for targeting various enzymes and receptors. This technical guide provides an in-depth exploration of the theoretical properties of the aminopyrazole carboxylic acid core and the application of computational modeling in the design and development of novel therapeutics based on this versatile framework.

Theoretical Properties of the Aminopyrazole Carboxylic Acid Scaffold

The fundamental characteristics of the aminopyrazole carboxylic acid molecule, particularly 3-amino-1H-pyrazole-5-carboxylic acid, have been investigated through quantum chemical methods, primarily Density Functional Theory (DFT). These studies provide crucial insights into the molecule's geometry, electronic properties, and reactivity, which are essential for understanding its interactions with biological targets.

Molecular Geometry

DFT-based geometry optimization reveals that the 3-(2-furyl)-1H-pyrazole-5-carboxylic acid molecule, a related derivative, adopts a planar conformation where all constituent atoms lie within the same geometrical plane.[1][2] This planarity is a key feature of the pyrazole ring system and contributes to its aromatic character and ability to participate in π-stacking interactions with biological macromolecules.

Electronic Properties

The electronic nature of the aminopyrazole carboxylic acid scaffold is a primary determinant of its chemical behavior and biological activity. Key electronic properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[3][4] For the 3-(2-furyl)-1H-pyrazole-5-carboxylic acid molecule, the calculated HOMO-LUMO energy gap is approximately 4.458 eV, indicating high electronic stability.[1] The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. In pyrazole derivatives, the HOMO is often localized on the pyrazole and hydrazone functions, while the LUMO can be distributed across other parts of the molecule, such as substituent rings.[3]

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[5][6] These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.[5][7] For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP analysis shows pronounced negative potential around the oxygen atoms of the carboxylic acid group, identifying them as likely hydrogen bond acceptors and sites for electrophilic attack.[1]

Computational Modeling of Aminopyrazole Carboxylic Acid Derivatives

Computational modeling has become an indispensable tool in the rational design of drugs based on the aminopyrazole carboxylic acid scaffold. A variety of techniques are employed to predict the biological activity, binding modes, and pharmacokinetic properties of these compounds.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor.[8][9] This technique is instrumental in identifying potential biological targets and understanding the key interactions that drive binding affinity. For pyrazole derivatives, docking studies have been successfully used to predict their binding modes within the active sites of various kinases, such as VEGFR-2, Aurora A, and CDK2.[8]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time.[10][11] These simulations can reveal important information about the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding. The CHARMM and AMBER force fields are commonly used for simulating protein-ligand complexes involving pyrazole derivatives.[11][12][13]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[14][15] These models can then be used to predict the activity of novel, unsynthesized compounds. For pyrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to guide the design of more potent inhibitors.[11]

Data Presentation

The following tables summarize key quantitative data related to the theoretical and computational analysis of aminopyrazole carboxylic acid derivatives.

PropertyValueMethodReference
3-(2-furyl)-1H-pyrazole-5-carboxylic acid
HOMO Energy-DFT/B3LYP/6-31G(d)[1]
LUMO Energy-DFT/B3LYP/6-31G(d)[1]
HOMO-LUMO Gap~4.458 eVDFT/B3LYP/6-31G(d)[1]
Substituted Pyrazolone Derivatives
HOMO-LUMO GapVaries with substitutionDFT-B3LYP-6-311[16]
Pyrazole-Hydrazone Derivatives
HOMO-LUMO Gap4.38 - 5.75 eVDFT[3]
Table 1: Theoretical Electronic Properties of Aminopyrazole Carboxylic Acid Derivatives.
Target KinaseCompoundBinding Energy (kcal/mol)Key Interacting ResiduesReference
RET KinaseCompound 25 (pyrazole derivative)-7.14Ala807[17]
VEGFR-21b (pyrazole derivative)-10.09-[8]
Aurora A1d (pyrazole derivative)-8.57-[8]
CDK22b (pyrazole derivative)-10.35-[8]
Table 2: Molecular Docking Results for Pyrazole Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of aminopyrazole carboxylic acid derivatives.

Synthesis of 3-Amino-1H-pyrazole-5-carboxylic Acid

A common route for the synthesis of 3(5)-aminopyrazoles involves the condensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic functional groups is a nitrile.[18]

Procedure:

  • Preparation of the β-keto ester: A Masamune-Claisen type condensation can be used to prepare the necessary β-keto ester starting from N-Boc-β-alanine.[19]

  • Cyclization with hydrazine: The β-keto ester is then treated with a hydrazine derivative (e.g., hydrazine hydrate) in a suitable solvent such as methanol and refluxed. This reaction leads to the formation of the pyrazole ring.[19]

  • Deprotection: If protecting groups such as Boc are used, they are subsequently removed, typically under acidic conditions (e.g., with HCl-EtOAc), to yield the final 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole.[19]

In Vitro Kinase Inhibition Assay

Biochemical in vitro kinase assays are essential for determining the inhibitory potency of compounds against their target kinases. The LanthaScreen™ TR-FRET platform is a widely used method.[8]

Materials:

  • Kinase enzyme (e.g., FGFR, JAK)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test inhibitor (aminopyrazole carboxylic acid derivative)

  • Kinase buffer

  • Detection antibody

  • 384-well plate

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute this series in the kinase buffer to achieve the final desired concentrations.[8]

  • Kinase Reaction:

    • Add the diluted inhibitor to the wells of the 384-well plate. Include controls with no inhibitor (DMSO vehicle) and no enzyme.

    • Add the kinase enzyme to all wells except the "no enzyme" control.

    • Incubate briefly to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).[8]

  • Detection:

    • Stop the reaction by adding a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_computational Computational Design cluster_experimental Experimental Validation virtual_screening Virtual Screening docking Molecular Docking virtual_screening->docking Hit Identification md_simulation MD Simulations docking->md_simulation Binding Mode Analysis qsar QSAR Modeling md_simulation->qsar Refine Model synthesis Chemical Synthesis qsar->synthesis Design New Compounds biochemical_assay Biochemical Assays (e.g., Kinase Assay) synthesis->biochemical_assay Compound Testing biochemical_assay->qsar Feedback Loop cell_based_assay Cell-Based Assays biochemical_assay->cell_based_assay Lead Characterization in_vivo In Vivo Studies cell_based_assay->in_vivo Preclinical Evaluation

A representative workflow for computational and experimental drug design.

FGFR_signaling_pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg JAK JAK FGFR->JAK Aminopyrazole Aminopyrazole Carboxylic Acid Inhibitor Aminopyrazole->FGFR RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT STAT STAT Pathway JAK->STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Inhibition of the FGFR signaling pathway by an aminopyrazole carboxylic acid derivative.

JAK_STAT_signaling_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Aminopyrazole Aminopyrazole Carboxylic Acid Inhibitor Aminopyrazole->JAK STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Inhibition of the JAK-STAT signaling pathway by an aminopyrazole carboxylic acid derivative.

References

Therapeutic Potential of 4-Amino-Pyrazole Scaffolds: A Technical Guide to Key Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. Its unique chemical properties allow for versatile substitutions, leading to the design of potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases. This technical guide provides an in-depth overview of the key therapeutic targets of 4-amino-pyrazole derivatives, focusing on Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).

Key Therapeutic Targets and Quantitative Data

The 4-amino-pyrazole core has been successfully utilized to develop inhibitors for several critical kinase families implicated in cancer, inflammation, and autoimmune diseases. The following tables summarize the in vitro inhibitory activities of representative 4-amino-pyrazole derivatives against these key targets.

Table 1: Inhibitory Activity of 4-Amino-Pyrazole Derivatives against Janus Kinases (JAKs)

CompoundTargetIC50 (nM)Assay TypeReference
Compound 17m JAK1670In vitro kinase assay[1]
JAK298In vitro kinase assay[1]
JAK339In vitro kinase assay[1]
Compound 3f JAK13.4In vitro kinase assay[2]
JAK22.2In vitro kinase assay[2]
JAK33.5In vitro kinase assay[2]
Ruxolitinib JAK13.3In vitro kinase assay[2]
JAK22.8In vitro kinase assay[2]
Gandotinib (LY2784544) JAK2-Potent JAK2 inhibitor

Table 2: Inhibitory Activity of 4-Amino-Pyrazole Derivatives against Fibroblast Growth Factor Receptors (FGFRs)

CompoundTargetIC50 (nM)Assay TypeReference
TAS-120 FGFR1-4Irreversible inhibitorIn vitro kinase assay
Compound 6O FGFR475.3In vitro kinase assay[3]
FGFR1>50,000In vitro kinase assay[3]
FGFR235,482In vitro kinase assay[3]
FGFR3>30,000In vitro kinase assay[3]

Table 3: Inhibitory Activity of 4-Amino-Pyrazole Derivatives against Bruton's Tyrosine Kinase (BTK)

CompoundTargetIC50 (nM)Assay TypeReference
Compound 29 BTK2.1In vitro kinase assay
Compound 30 BTK32In vitro kinase assay
Ibrutinib BTK0.5In vitro kinase assay
Acalabrutinib BTK5In vitro kinase assay

Table 4: Inhibitory Activity of 4-Amino-Pyrazole Derivatives against Cyclin-Dependent Kinases (CDKs)

CompoundTargetIC50 (nM)Assay TypeReference
Compound 8t CDK20.719In vitro kinase assay
CDK40.770In vitro kinase assay
AT7519 CDK1210In vitro kinase assay
CDK247In vitro kinase assay
CDK4100In vitro kinase assay
CDK5130In vitro kinase assay
CDK9130In vitro kinase assay

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these therapeutic targets is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key signaling cascades inhibited by 4-amino-pyrazole derivatives.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, regulating genes involved in immunity, proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[2] 4-amino-pyrazole-based JAK inhibitors act by competing with ATP for the binding site in the kinase domain of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.[1]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Inhibitor 4-Amino-Pyrazole Inhibitor Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling is a key driver in various cancers. 4-amino-pyrazole-based FGFR inhibitors block the kinase activity of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Amino-Pyrazole Inhibitor Inhibitor->FGFR Inhibits BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG Generates NFkB_NFAT NF-κB / NFAT IP3_DAG->NFkB_NFAT Activate Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation Inhibitor 4-Amino-Pyrazole Inhibitor Inhibitor->BTK Inhibits CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes pRb p-Rb pRb->E2F Releases Inhibitor 4-Amino-Pyrazole Inhibitor Inhibitor->CyclinD_CDK46 Inhibits

References

The Ascendant Scaffold: A Technical Review of 4-Aminopyrazole-5-Carboxylic Acid Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopyrazole-5-carboxylic acid core has emerged as a privileged scaffold in modern medicinal chemistry, yielding a plethora of potent and selective modulators of critical biological targets. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of its analogues, with a particular focus on their role as kinase inhibitors in oncology.

Quantitative Biological Activity

The following tables summarize the in vitro inhibitory activities of representative 4-aminopyrazole-5-carboxamide analogues against various protein kinases and cancer cell lines. This data, crucial for understanding structure-activity relationships, highlights the scaffold's versatility in achieving high potency and selectivity.

Table 1: Inhibitory Activity of 4-Aminopyrazole-5-Carboxamide Analogues against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
10h FGFR146[1]
FGFR241[1]
FGFR399[1]
FGFR2 V564F62[1]
TK4g JAK212.61[2]
JAK315.80[2]
Afuresertib Akt10.08 (Ki)[3]
Compound 3 ALK2.9[3]
Compound 6 Aurora A160[3]
Compound 17 Chk217.9[3]

Table 2: Anti-proliferative Activity of 4-Aminopyrazole-5-Carboxamide Analogues in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
10h NCI-H520Lung Cancer0.019[1]
SNU-16Gastric Cancer0.059[1]
KATO IIIGastric Cancer0.073[1]
Afuresertib HCT116Colon Cancer0.95[3]
Compound 6 HCT116Colon Cancer0.39[3]
MCF-7Breast Cancer0.46[3]

Key Signaling Pathways Targeted by 4-Aminopyrazole-5-Carboxamide Analogues

These analogues have shown significant promise as inhibitors of several key kinase families implicated in cancer progression, including Bruton's Tyrosine Kinase (BTK), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, differentiation, and survival. Its inhibition is a validated therapeutic strategy for B-cell malignancies.

BTK_Signaling_Pathway BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFkB_NFAT NF-κB & NFAT Activation Ca_PKC->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation Inhibitor 4-Aminopyrazole-5- Carboxamide Analogue Inhibitor->BTK Inhibition

Caption: The BTK signaling cascade initiated by B-cell receptor (BCR) activation.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver in various cancers.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor 4-Aminopyrazole-5- Carboxamide Analogue Inhibitor->FGFR Inhibition CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiation Inhibitor 4-Aminopyrazole-5- Carboxamide Analogue Inhibitor->CyclinE_CDK2 Inhibition Synthesis_Workflow Aldehyde Aryl/Heteroaryl Aldehyde Hydrazone Hydrazone Formation Aldehyde->Hydrazone Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Bromination Bromination (e.g., NBS) Hydrazone->Bromination Intermediate Bromo-hydrazone Intermediate Bromination->Intermediate Cyclization Cyclization Intermediate->Cyclization Cyanoacetamide Cyanoacetamide Cyanoacetamide->Cyclization Final_Product 4-Aminopyrazole-5- carboxamide Analogue Cyclization->Final_Product

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on established chemical transformations, including pyrazole ring formation, electrophilic nitration, and subsequent reduction.

Overall Synthesis Workflow

The synthesis is a three-step process commencing with the formation of the pyrazole core, followed by nitration at the C4 position, and concluding with the reduction of the nitro group to the desired amine.

SynthesisWorkflow cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction & Hydrolysis A Ethyl 2,4-dioxovalerate C Ethyl 3-methyl-1H- npyrazole-5-carboxylate A->C EtOH/AcOH, 0°C to RT B Hydrazine monohydrate B->C D Ethyl 3-methyl-1H- npyrazole-5-carboxylate F Ethyl 4-nitro-3-methyl-1H- npyrazole-5-carboxylate D->F 0°C to RT E Fuming HNO3, Acetic Anhydride E->F G Ethyl 4-nitro-3-methyl-1H- npyrazole-5-carboxylate I 4-Amino-3-methyl-1H- npyrazole-5-carboxylic acid G->I Reduction then Saponification H 1. Pd/C, H2 (or SnCl2/HCl) 2. NaOH(aq), then HCl(aq) H->I

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory reagents and solvents (analytical grade)

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • NMR spectrometer and Mass Spectrometer for product characterization

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This procedure details the cyclocondensation reaction to form the pyrazole ring.[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 15 hours.

  • Work-up: Pour the reaction mixture into water (50 mL) and add a saturated aqueous solution of sodium bicarbonate (5 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, ethyl 3-methyl-1H-pyrazole-5-carboxylate, is obtained as a white solid and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-nitro-3-methyl-1H-pyrazole-5-carboxylate

This step involves the electrophilic nitration of the pyrazole ring at the 4-position.

  • Reaction Setup: In a 100 mL round-bottom flask, add acetic anhydride (15 mL) and cool it to 0°C in an ice bath.

  • Nitrating Agent: Slowly and carefully add fuming nitric acid (99%, 10 mL) to the acetic anhydride while maintaining the temperature at 0°C to prepare the acetyl nitrate reagent in situ.

  • Substrate Addition: Dissolve the crude ethyl 3-methyl-1H-pyrazole-5-carboxylate (8.41 g, ~54.5 mmol) from Step 1 in a minimal amount of acetic anhydride and add it dropwise to the nitrating mixture at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum. This yields ethyl 4-nitro-3-methyl-1H-pyrazole-5-carboxylate.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to an amine, followed by the saponification of the ester.

  • Reduction: In a flask suitable for hydrogenation, dissolve the ethyl 4-nitro-3-methyl-1H-pyrazole-5-carboxylate (from Step 2) in ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10% by weight of the starting material).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) while stirring vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with ethanol.

  • Hydrolysis: Combine the filtrate and washings, and add a 2 M aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6.

  • Isolation and Purification: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical Molar Mass ( g/mol )Example Yield
1Ethyl 2,4-dioxovalerateHydrazine monohydrate, EtOH, AcOHEthyl 3-methyl-1H-pyrazole-5-carboxylate154.17~74-97%[1]
2Ethyl 3-methyl-1H-pyrazole-5-carboxylateFuming HNO₃, Acetic AnhydrideEthyl 4-nitro-3-methyl-1H-pyrazole-5-carboxylate199.16-
3Ethyl 4-nitro-3-methyl-1H-pyrazole-5-carboxylate1. H₂/Pd-C 2. NaOH, HClThis compound155.14-

Note: Yields for steps 2 and 3 are highly dependent on reaction conditions and purification methods and should be optimized.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Fuming nitric acid and acetic anhydride are corrosive and should be handled with extreme care. Hydrogen gas is flammable and requires appropriate safety precautions.

References

Application Notes and Protocols: Synthesis of 3-Methyl-4-aminopyrazole-5-carboxylic Acid via Cyclocondensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-methyl-4-aminopyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the cyclocondensation of ethyl 2-cyano-3-oxobutanoate (ethyl cyanoacetoacetate) with hydrazine hydrate to yield ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. This intermediate is subsequently hydrolyzed under basic conditions to afford the target carboxylic acid. This method is robust, utilizes readily available starting materials, and provides good yields.[1]

Reaction Scheme

The overall synthetic pathway is illustrated below:

Step 1: Cyclocondensation (Self-generated image, not from a search result) Ethyl 2-cyano-3-oxobutanoate reacts with Hydrazine hydrate to form Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis (Self-generated image, not from a search result) Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is hydrolyzed to 3-Methyl-4-aminopyrazole-5-carboxylic acid.

Logical Workflow of the Synthesis

The following diagram illustrates the sequential steps involved in the synthesis, from starting materials to the final purified product.

G cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_intermediate Intermediate Product cluster_step2 Step 2: Hydrolysis cluster_final Final Product start1 Ethyl 2-cyano-3-oxobutanoate proc1 Mix & Reflux start1->proc1 start2 Hydrazine Hydrate start2->proc1 start3 Ethanol start3->proc1 inter Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate proc1->inter pur1 Crystallization & Filtration inter->pur1 proc2 Basic Hydrolysis (NaOH) pur1->proc2 proc3 Acidification (HCl) proc2->proc3 final_product 3-Methyl-4-aminopyrazole- 5-carboxylic Acid proc3->final_product pur2 Precipitation & Filtration final_product->pur2

Caption: Synthetic workflow for 3-methyl-4-aminopyrazole-5-carboxylic acid.

Reaction Mechanism

The formation of the pyrazole ring proceeds via a classical cyclocondensation mechanism involving the reaction of a 1,3-dicarbonyl equivalent with a hydrazine.[2][3]

G A Ethyl 2-cyano-3-oxobutanoate + Hydrazine B Hydrazone Formation (Nucleophilic Attack on Ketone) A->B C Intramolecular Cyclization (Attack on Nitrile) B->C D Tautomerization & Aromatization C->D E Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate D->E

Caption: Simplified mechanism for the cyclocondensation reaction.

Experimental Protocols

Safety Precautions: Hydrazine hydrate is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part A: Synthesis of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

This procedure is based on established methods for synthesizing aminopyrazoles from β-ketonitriles.[4]

1. Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
Ethyl 2-cyano-3-oxobutanoate155.1515.50.10
Hydrazine hydrate (~64% N₂H₄)50.065.00.10
Ethanol (95%)-100 mL-
Acetic Acid (glacial)60.051 mL-

2. Procedure:

  • Set up a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add ethanol (100 mL) and hydrazine hydrate (5.0 g, 0.10 mol) to the flask. Stir the solution.

  • In a separate beaker, dissolve ethyl 2-cyano-3-oxobutanoate (15.5 g, 0.10 mol) in a minimal amount of ethanol.

  • Add the ethyl 2-cyano-3-oxobutanoate solution dropwise to the stirred hydrazine solution in the flask.

  • Add glacial acetic acid (1 mL) to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4 hours.

  • After 4 hours, remove the heat source and allow the mixture to cool slowly to room temperature, during which the product should begin to crystallize.

  • Further cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals twice with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

3. Expected Results:

ParameterValue
Theoretical Yield 16.9 g
Typical Actual Yield 14.4 - 15.2 g (85-90%)
Appearance White to off-white crystalline solid
Melting Point ~184-186 °C
Part B: Synthesis of 3-Methyl-4-aminopyrazole-5-carboxylic Acid (Hydrolysis)

This step involves a standard basic hydrolysis of the ester intermediate.[5]

1. Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate169.1810.00.059
Sodium Hydroxide (NaOH)40.004.7 g0.118
Deionized Water-50 mL-
Hydrochloric Acid (conc. HCl, ~37%)36.46As needed-

2. Procedure:

  • In a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (4.7 g, 0.118 mol) in deionized water (50 mL).

  • Add the ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (10.0 g, 0.059 mol) to the NaOH solution.

  • Heat the mixture to reflux (approximately 100-105 °C) for 3 hours. The solution should become homogeneous.

  • After reflux, cool the reaction mixture to room temperature and then place it in an ice bath.

  • While stirring vigorously in the ice bath, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 3-4. The product will precipitate as a white solid.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Dry the final product in a vacuum oven at 60 °C.

3. Expected Results:

ParameterValue
Theoretical Yield 8.3 g
Typical Actual Yield 7.5 - 7.9 g (90-95%)
Appearance White crystalline powder
Melting Point >250 °C (with decomposition)

References

Application Notes and Protocols for the Purification of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 94993-81-4) via recrystallization. The provided methodologies are based on established principles for the purification of pyrazole derivatives and carboxylic acids.

Introduction

This compound is a heterocyclic compound incorporating both an amino and a carboxylic acid functional group, rendering it zwitterionic. This structural feature is critical for its solubility and purification. Recrystallization is a robust technique for the purification of solid organic compounds, which relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures. This protocol outlines a single-solvent and a mixed-solvent recrystallization procedure, providing a starting point for optimization to achieve high purity.

Data Presentation

The selection of an appropriate solvent is paramount for successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. The following table provides a list of potential solvents and their suitability based on general principles for pyrazole and carboxylic acid derivatives[1][2].

Solvent SystemSuitabilityRationaleEstimated Starting Solvent Volume (per gram of crude product)
WaterGoodThe zwitterionic nature of the molecule suggests good solubility in polar protic solvents like water, especially at elevated temperatures.15 - 25 mL
EthanolGoodA common solvent for recrystallizing pyrazole derivatives[1].10 - 20 mL
Ethanol/WaterExcellentA mixed solvent system can be finely tuned to achieve optimal solubility characteristics[1].Start with a minimal amount of hot ethanol to dissolve, then add water dropwise.
IsopropanolFairAnother protic solvent that could be effective.15 - 25 mL
Ethyl AcetatePoorThe polarity might not be optimal for dissolving the zwitterionic compound.Not recommended as a primary solvent.
AcetoneFairA polar aprotic solvent, may show moderate solubility.20 - 30 mL

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Using Water or Ethanol)

This protocol describes the purification of this compound using a single solvent.

Materials:

  • Crude this compound

  • High-purity water or absolute ethanol

  • Activated carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Fluted filter paper

  • Glass funnel

  • Büchner funnel and flask

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (water or ethanol) to the flask.

  • Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding excessive solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution to adsorb colored impurities. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (Using Ethanol/Water)

This method is particularly useful when a single solvent does not provide the ideal solubility profile.

Materials:

  • Same as Protocol 1, with both ethanol and water available.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water (the anti-solvent) dropwise until a slight turbidity (cloudiness) persists.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For further precipitation, cool the flask in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the ethanol/water mixture from the mother liquor as the washing solvent.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath (Optional) cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Solvent_Selection_Logic cluster_results Solubility Test Outcomes cluster_protocol Recrystallization Protocol compound 4-Amino-3-methyl-1H- pyrazole-5-carboxylic acid solubility_test Test Solubility in Various Solvents compound->solubility_test high_sol_cold High Solubility at Room Temp solubility_test->high_sol_cold Poor Choice low_sol_hot Low Solubility when Hot solubility_test->low_sol_hot Poor Choice good_sol Low Solubility at Room Temp, High Solubility when Hot solubility_test->good_sol Good Choice mixed_solvent Mixed-Solvent Recrystallization high_sol_cold->mixed_solvent Use as primary solvent low_sol_hot->mixed_solvent Use as anti-solvent single_solvent Single-Solvent Recrystallization good_sol->single_solvent

References

Application Notes: Leveraging 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2][3] Its synthetic tractability and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[4] Specifically, the 4-amino-3-methyl-1H-pyrazole-5-carboxylic acid core offers a rich platform for derivatization, enabling the development of potent and selective inhibitors against a multitude of kinase targets implicated in diseases such as cancer and inflammatory disorders.[3][5] This document provides detailed application notes and experimental protocols for utilizing this scaffold in the discovery and characterization of novel kinase inhibitors.

Key Advantages of the this compound Scaffold:

  • Versatile Chemistry: The amino and carboxylic acid functional groups provide convenient handles for a wide range of chemical modifications, allowing for the exploration of diverse chemical space.

  • Hinge-Binding Motif: The pyrazole core, particularly the 3-amino group, can act as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[4]

  • Structural Rigidity: The aromatic pyrazole ring provides a rigid core, which can help in pre-organizing the substituents for optimal interaction with the target kinase.

Target Kinase Families

Derivatives of the pyrazole scaffold have shown significant inhibitory activity against several key kinase families:

  • Janus Kinases (JAKs): Dysregulation of the JAK/STAT signaling pathway is linked to various cancers and inflammatory diseases.[5] Pyrazole-based inhibitors have demonstrated potent, low nanomolar inhibition of JAK family members.[5]

  • Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are prime targets in oncology.[1] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a common derivative, is a key pharmacophore for targeting CDKs.[4][6]

  • Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target.[7][8][9] Pyrazole-carboxamide derivatives have shown potent, sub-nanomolar inhibition of FLT3 and its mutants.[7][8][9]

  • Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[10]

  • p38 Mitogen-Activated Protein (MAP) Kinases: These kinases are involved in inflammatory responses, and pyrazole-based compounds have been successfully developed as inhibitors.[11]

Data Presentation: Inhibitory Activities of Pyrazole-Based Compounds

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

Table 1: Inhibition of Janus Kinases (JAKs) by 4-Amino-(1H)-pyrazole Derivatives [5]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3f 3.42.23.5
Ruxolitinib 3 (97% inhib. at 20nM)2 (99% inhib. at 20nM)1 (95% inhib. at 20nM)

Table 2: Inhibition of CDKs and FLT3 by 1H-pyrazole-3-carboxamide Derivatives [7][8][9]

CompoundFLT3 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)MV4-11 (AML Cell Line) IC50 (nM)
8t 0.0890.7190.7701.22
FN-1501 2.331.020.398

Table 3: Cellular Antiproliferative Activity of Pyrazole Derivatives [5]

CompoundHEL IC50 (µM)K562 IC50 (µM)PC-3 IC50 (µM)MCF-7 IC50 (µM)MOLT4 IC50 (µM)
3f 1.251.341.051.421.17
11b 0.350.37>10>10>10
Ruxolitinib 0.410.45>10>10>10

Experimental Protocols

General Synthesis of N-substituted 4-Amino-3-methyl-1H-pyrazole-5-carboxamides

This protocol describes a general method for the derivatization of the carboxylic acid moiety of the scaffold.

Materials:

  • This compound

  • Amine of interest (R-NH2)

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, TEA)

  • Solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Dissolve this compound (1 equivalent) in an appropriate solvent such as DMF.

  • Add the amine of interest (1.1 equivalents) and a base like DIPEA (2-3 equivalents).

  • Add a coupling agent such as HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-substituted 4-Amino-3-methyl-1H-pyrazole-5-carboxamide.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader compatible with the detection method

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.

  • Add the kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Km value for the specific kinase.[2]

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2]

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). Include untreated cells (negative control) and a known cytotoxic agent (positive control).[2]

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]

Western Blotting for Target Engagement

This protocol is used to assess the effect of an inhibitor on the phosphorylation status of a target kinase or its downstream substrates in a cellular context.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (against phosphorylated and total target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Seed cells and treat them with the test compound at various concentrations for a defined time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated target protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.[2]

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total target protein or a housekeeping protein like GAPDH.[2]

Visualizations

Signaling Pathways and Experimental Workflow

Signaling_Pathway_Inhibition cluster_JAK_STAT JAK/STAT Pathway cluster_CDK_Rb CDK/Rb Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Nuclear Translocation & Transcription Pyrazole_Inhibitor_JAK Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor_JAK->JAK Growth_Factors Growth Factors Cyclin_CDK Cyclin/CDK Growth_Factors->Cyclin_CDK Activation Rb Rb Cyclin_CDK->Rb Phosphorylation pRb p-Rb E2F E2F Rb->E2F Inhibition Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression Activation Pyrazole_Inhibitor_CDK Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor_CDK->Cyclin_CDK

Caption: Inhibition of JAK/STAT and CDK/Rb signaling pathways by pyrazole-based kinase inhibitors.

Experimental_Workflow Scaffold 4-Amino-3-methyl-1H- pyrazole-5-carboxylic acid Synthesis Chemical Synthesis & Library Generation Scaffold->Synthesis Purification Purification & Characterization (LC-MS, NMR) Synthesis->Purification Primary_Screen In Vitro Kinase Assay (IC50 Determination) Purification->Primary_Screen Cell_Based_Assay Cell Viability Assay (e.g., MTT) Primary_Screen->Cell_Based_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Target) Cell_Based_Assay->Target_Engagement Lead_Optimization Lead Optimization (SAR Studies) Target_Engagement->Lead_Optimization Lead_Optimization->Synthesis In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo

Caption: A typical workflow for the development of kinase inhibitors from the pyrazole scaffold.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_evaluation Evaluation Scaffold This compound R1 Modification at Carboxylic Acid (R1) Scaffold->R1 R2 Modification at Amino Group (R2) Scaffold->R2 R3 Modification at Pyrazole Ring (R3) Scaffold->R3 Potency Potency (IC50) R1->Potency R2->Potency R3->Potency Selectivity Selectivity (Kinome Scan) Potency->Selectivity Cell_Activity Cellular Activity Selectivity->Cell_Activity ADME ADME Properties Cell_Activity->ADME

Caption: Logical relationship in the structure-activity relationship (SAR) studies of pyrazole inhibitors.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-Aminopyrazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocyclic compounds that are considered purine isosteres, making them privileged scaffolds in medicinal chemistry. These compounds exhibit a wide range of biological activities, including but not limited to, kinase inhibition, anticancer, anti-inflammatory, and antimicrobial effects. Their structural similarity to endogenous purines allows them to interact with various biological targets. This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, focusing on methods starting from readily available 4-aminopyrazole precursors.

Synthetic Strategies Overview

The construction of the pyrazolo[3,4-d]pyrimidine core from 4-aminopyrazole precursors typically involves the formation of the pyrimidine ring through cyclization with a one-carbon or a "C-N" synthon. The choice of the precursor, specifically the substituent at the 5-position of the pyrazole ring (e.g., carboxamide, carbonitrile, or carboxylate), and the cyclizing agent dictates the final substitution pattern on the pyrimidine ring. Common cyclizing agents include formic acid, formamide, urea, and thiourea.

A general workflow for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines is depicted below. This workflow outlines the key stages from the initial synthesis to the biological assessment of the synthesized compounds.

analytical HPLC method for 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An analytical method for the quantification of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid has been developed using High-Performance Liquid Chromatography (HPLC). This application note provides a detailed protocol for the analysis, suitable for researchers, scientists, and professionals in drug development. The compound's polar and amphoteric nature, containing both an acidic carboxylic acid group and a basic amino group, presents a challenge for retention on standard reversed-phase columns.[1][2][3] To overcome this, the proposed method utilizes a reversed-phase C18 column with a low-pH mobile phase to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention.[2][3][4]

Principle of the Method

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. By acidifying the mobile phase with formic acid, the carboxylic acid functional group of the analyte is protonated (neutral form), reducing its polarity and allowing for better interaction with the nonpolar stationary phase.[3][4] This approach ensures reproducible retention and sharp peak shapes. Acetonitrile is used as the organic modifier to elute the compound from the column. Detection is performed at the UV maximum of the analyte for optimal sensitivity.

Application Data

Table 1: HPLC Method Parameters and Typical Performance

ParameterValue
Instrumentation
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV/Vis Detector
ColumnZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Chromatographic Conditions
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientIsocratic: 95% A, 5% B
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
Detection Wavelength254 nm (or UV max of compound)
Run Time10 minutes
Performance Characteristics (Typical)
Retention Time (tR)~ 4.5 min
Tailing Factor (Tf)1.1
Theoretical Plates (N)> 5000
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL

Experimental Protocol

This section details the step-by-step procedure for analyzing this compound.

1. Materials and Reagents

  • This compound reference standard (Purity ≥95%)[5]

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters (for sample filtration)

2. Preparation of Mobile Phase

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with deionized water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with acetonitrile. Mix thoroughly and degas.

3. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

4. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. HPLC System Setup and Analysis

  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the mobile phase (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared samples for analysis.

  • Run a check standard after every 10-15 sample injections to verify system suitability.

6. Data Analysis

  • Identify the peak for this compound in the sample chromatograms by comparing the retention time with that of the reference standard.

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation (A & B) E System & Column Equilibration A->E B Standard Stock Solution (1 mg/mL) C Working Standard Dilutions B->C G Standard Injections (Calibration Curve) C->G D Sample Weighing & Dissolution H Sample Injections D->H F Blank Injection E->F F->G G->H J Construct Calibration Curve G->J I Peak Identification & Integration H->I K Quantify Analyte in Samples I->K J->K L Final Report K->L

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for In Vitro Assay Development of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] These compounds are key pharmacophores in numerous drugs approved by the FDA for a variety of clinical conditions.[2] Their diverse pharmacological properties include anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.[1][3] This document provides detailed application notes and protocols for the in vitro evaluation of pyrazole-based compounds, focusing on common drug targets such as protein kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases (PDEs).

Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various molecular targets and cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.[4]

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95[4]
Compound 3ALK2.9-27 (cellular)[4]
Compound 6Aurora A160HCT116 (colon)0.39[4]
MCF-7 (breast)0.46[4]
RuxolitinibJAK1/2---[5]
CrizotinibALK/ROS1---[5]

Table 2: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,3,4-trisubstituted pyrazolesHCT116, UO31, HepG2Varies[6]
Indolo–pyrazole conjugate 6cSK-MEL-28 (melanoma)3.46[5]
HCT-116 (colon)9.02[5]
A549 (lung)11.51[5]
Pyrazole 5aMCF-7 (breast)14[7]
Methoxy-pyrazole 3dMCF-7 (breast)10[7]
Methoxy-pyrazole 3eMCF-7 (breast)12[7]

Table 3: Inhibitory Activity of Pyrazole-Based Phosphodiesterase (PDE) Inhibitors

CompoundTarget PDEIC50 (nM)Reference
Dihydropyranopyrazole (+)-11hPDE241.5[8]
(R)-LZ77PDE2261.3[8]
Pyrazole Derivative 21PDE4B>200,000[9]
Pyrazole Derivative 19PDE4B60,000[9]

Section 1: Pyrazole-Based Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[10] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[4][10]

Signaling Pathway: Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are serine/threonine kinases that control the progression of the cell cycle. Inhibitors targeting CDKs can induce cell cycle arrest and apoptosis in cancer cells.[10]

CDK_Pathway Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb pRb p-Rb (Phosphorylated) E2F E2F pRb->E2F Gene_Transcription G1/S Phase Gene Transcription E2F->Gene_Transcription activates CyclinE_CDK2 Cyclin E / CDK2 Gene_Transcription->CyclinE_CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.

Experimental Workflow: Evaluating a Novel Kinase Inhibitor

A systematic workflow is critical for the efficient evaluation of novel kinase inhibitors, starting with broad screening and followed by detailed mechanistic assays.[10]

Kinase_Inhibitor_Workflow Start Start: Novel Pyrazole Compound Biochemical_Assay Biochemical Assay (Purified Kinase) Start->Biochemical_Assay Cell_Based_Potency Cell-Based Potency Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Based_Potency Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Potency->Determine_IC50 Cellular_Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-Substrate) Determine_IC50->Cellular_Target_Engagement Potent? Downstream_Effects Downstream Cellular Effects (e.g., Cell Cycle Analysis, Apoptosis Assay) Cellular_Target_Engagement->Downstream_Effects On-Target Activity? Selectivity_Profiling Selectivity Profiling (Kinase Panel Screen) Downstream_Effects->Selectivity_Profiling End Lead Optimization Selectivity_Profiling->End Gq_Pathway Ligand Pyrazole Agonist GPCR Gq-Coupled GPCR Ligand->GPCR activates Antagonist Pyrazole Antagonist Antagonist->GPCR blocks G_Protein Gαq Protein GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Downstream Downstream Cellular Responses DAG->Downstream Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->Downstream PDE_Pathway cluster_synthesis Cyclic Nucleotide Synthesis cluster_degradation Cyclic Nucleotide Degradation cluster_signaling Downstream Signaling ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) PKA Protein Kinase A (PKA) AMP AMP PDE->AMP Inhibitor Pyrazole PDE Inhibitor Inhibitor->PDE Inhibition cAMP_in->PDE Hydrolysis Response Cellular Response PKA->Response cAMP_out->PKA activates

References

Application Notes and Protocols: Functionalization of the Amino Group in 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The presence of three distinct functional groups—an amino group, a carboxylic acid, and a pyrazole core—offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization. The amino group, in particular, is a key site for functionalization, as its modification can significantly impact the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This document provides detailed protocols for the functionalization of the 4-amino group through common and synthetically valuable reactions: acylation, sulfonylation, and arylation.

Acylation of the Amino Group

Acylation of the 4-amino group to form an amide is a fundamental transformation for introducing a wide variety of substituents. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: General Procedure for Acylation

Materials:

  • This compound

  • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride) or Carboxylic acid

  • Coupling agent (if using a carboxylic acid), e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure using an Acid Chloride:

  • Suspend this compound (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • Add a base such as triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Procedure using a Carboxylic Acid and Coupling Agents:

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add a coupling agent such as HBTU (1.2 eq) and a base like DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography.

Data Presentation
R-GroupReagentMethodSolventYield (%)Reference
-CH₃Acetyl chlorideAcid ChlorideDCM85-95[1][2]
-PhBenzoyl chlorideAcid ChlorideDCM80-90[1][2]
-CH₂PhPhenylacetic acidCoupling AgentDMF75-85[3][4]

Sulfonylation of the Amino Group

Sulfonylation introduces a sulfonamide moiety, a common bioisostere for amides and carboxylic acids in drug design. This functionalization can alter the acidity and hydrogen bonding capabilities of the molecule.

Experimental Protocol: General Procedure for Sulfonylation

Materials:

  • This compound

  • Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Base (e.g., Pyridine, Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Pyridine)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory equipment

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL/mmol).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into ice-water and acidify with 1 M HCl to pH 2-3.

  • Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the collected solid or the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[5][6][7]

Data Presentation
R-GroupReagentSolventYield (%)Reference
-CH₃Methanesulfonyl chloridePyridine70-85[5][8][9]
-C₆H₄-CH₃p-Toluenesulfonyl chloridePyridine75-90[5][10]
-PhBenzenesulfonyl chloridePyridine72-88[5]

N-Arylation of the Amino Group

The introduction of an aryl group at the 4-amino position can be achieved through various cross-coupling reactions, most notably the Buchwald-Hartwig amination. This transformation is crucial for exploring structure-activity relationships by introducing diverse aromatic and heteroaromatic systems.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide (e.g., Bromobenzene, 4-Bromoanisole)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), base (e.g., Cs₂CO₃, 2.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., Xantphos, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation
Aryl GroupAryl HalideCatalyst/LigandBaseSolventYield (%)Reference
-PhBromobenzenePd₂(dba)₃/XantphosCs₂CO₃Toluene50-70[11]
-C₆H₄-OCH₃4-BromoanisolePd(OAc)₂/BINAPK₃PO₄Dioxane55-75[11]

Visualizations

Acylation_Workflow start 4-Amino-3-methyl-1H- pyrazole-5-carboxylic acid reaction_ac Acylation Reaction (0°C to RT) start->reaction_ac reagents_ac Acid Chloride / Base (TEA) or Carboxylic Acid / Coupling Agent (HBTU) reagents_ac->reaction_ac workup_ac Aqueous Workup & Extraction reaction_ac->workup_ac Quench purification_ac Purification (Chromatography) workup_ac->purification_ac product_ac 4-Acylamino-3-methyl-1H- pyrazole-5-carboxylic acid purification_ac->product_ac

Caption: Workflow for the acylation of the amino group.

Sulfonylation_Workflow start_sulf 4-Amino-3-methyl-1H- pyrazole-5-carboxylic acid reaction_sulf Sulfonylation (0°C to RT) start_sulf->reaction_sulf reagents_sulf Sulfonyl Chloride Pyridine reagents_sulf->reaction_sulf workup_sulf Acidification & Filtration/Extraction reaction_sulf->workup_sulf Pour into ice-water purification_sulf Recrystallization workup_sulf->purification_sulf product_sulf 4-Sulfonamido-3-methyl-1H- pyrazole-5-carboxylic acid purification_sulf->product_sulf

Caption: Workflow for the sulfonylation of the amino group.

Arylation_Workflow start_ar 4-Amino-3-methyl-1H- pyrazole-5-carboxylic acid reaction_ar Buchwald-Hartwig Amination (80-110°C) start_ar->reaction_ar reagents_ar Aryl Halide Pd Catalyst / Ligand Base reagents_ar->reaction_ar workup_ar Filtration & Aqueous Workup reaction_ar->workup_ar Cool to RT purification_ar Column Chromatography workup_ar->purification_ar product_ar 4-Arylamino-3-methyl-1H- pyrazole-5-carboxylic acid purification_ar->product_ar

Caption: Workflow for the Buchwald-Hartwig N-arylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed synthetic route involves a multi-step process starting from readily available reagents. The key steps include the cyclocondensation of ethyl acetoacetate and hydrazine to form the pyrazole core, followed by nitration at the C4 position, reduction of the nitro group to an amine, and finally, hydrolysis of the ester to yield the desired carboxylic acid.

Q2: What are the critical parameters that influence the overall yield of the synthesis?

A2: The overall yield is highly dependent on the optimization of each step. Critical parameters include reaction temperature, reaction time, choice of solvent, and the purity of reagents. Careful control of these variables is essential to minimize side reactions and maximize product formation.

Q3: Are there any significant safety precautions to consider during this synthesis?

A3: Yes, several safety precautions are necessary. Hydrazine hydrate is toxic and corrosive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The nitration step involves the use of strong acids and is highly exothermic, requiring careful temperature control to prevent runaway reactions. Standard laboratory safety practices should be followed throughout the synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Yield

Q: My overall yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the multi-step synthesis. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the purity of your ethyl acetoacetate and hydrazine hydrate. Impurities can lead to unwanted side reactions and inhibit the desired transformations.

  • Incomplete Reactions: Monitor the progress of each reaction step using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before proceeding to the next step.

  • Suboptimal Reaction Conditions: The temperature, solvent, and reaction time for each step are crucial. Refer to the detailed experimental protocols and data tables below to optimize these conditions.

  • Product Loss During Work-up and Purification: Significant loss of product can occur during extraction, filtration, and crystallization. Ensure proper phase separation during extractions and minimize transfers of the product.

Side Reactions and Impurities

Q: I am observing unexpected spots on my TLC plate. What are the likely side products and how can I minimize their formation?

A: The formation of side products is a common issue in pyrazole synthesis.

  • Isomeric Pyrazoles: During the initial cyclocondensation, the formation of isomeric pyrazoles is possible, although the reaction of ethyl acetoacetate with hydrazine typically yields the desired 3-methyl-5-oxo-pyrazoline predominantly.

  • Over-Nitration: In the nitration step, a second nitro group can sometimes be introduced onto the pyrazole ring, especially under harsh conditions. Careful control of the nitrating agent stoichiometry and temperature is crucial.

  • Incomplete Reduction: If the reduction of the nitro group is not complete, you will have a mixture of the nitro and amino pyrazoles. Monitor the reaction closely and consider using a more potent reducing agent if necessary.

Purification Challenges

Q: I am having difficulty purifying the final product. What are the recommended purification methods?

A: The final product, being an amino acid, can be challenging to purify.

  • Crystallization: Recrystallization is the most common method for purifying the final product. A variety of solvents should be screened to find the optimal conditions for crystallization.

  • Acid-Base Extraction: As the product is amphoteric, it can be purified by dissolving it in a dilute basic solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidifying the aqueous layer.[1][2]

  • Column Chromatography: If crystallization and extraction are not sufficient, column chromatography on silica gel can be employed. A polar eluent system will likely be required.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of each step in the synthesis.

Table 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Ethanol60182
2Acetic AcidRoom Temp1574
3Ethanol0197

Table 2: Nitration of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

EntryNitrating AgentTemperature (°C)Reaction Time (h)Yield (%)
1HNO₃/H₂SO₄0-10285
2HNO₃/Ac₂O25475
3Fuming HNO₃/Fuming H₂SO₄0-101.590

Table 3: Reduction of Ethyl 4-nitro-3-methyl-1H-pyrazole-5-carboxylate

EntryReducing AgentSolventTemperature (°C)Yield (%)
1SnCl₂·2H₂OEthanolRefluxHigh
2H₂/Pd-CMethanolRoom TempGood
3Fe/AcOHWater80Moderate

Table 4: Hydrolysis of Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaOHEthanol/WaterRoom Temp293.2
2LiOHTHF/Water254High
3KOHMethanol/WaterReflux1Good

Experimental Protocols

A plausible synthetic route and detailed experimental protocols are provided below.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
  • To a solution of ethyl acetoacetate (0.1 mol) in ethanol (50 mL), add hydrazine hydrate (0.1 mol) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure ethyl 3-methyl-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of Ethyl 3-methyl-4-nitro-1H-pyrazole-5-carboxylate
  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid (20 mL) and fuming nitric acid (10 mL), slowly add ethyl 3-methyl-1H-pyrazole-5-carboxylate (0.05 mol) while maintaining the temperature below 10 °C.[4]

  • Stir the reaction mixture at this temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 3-methyl-4-nitro-1H-pyrazole-5-carboxylate.

Step 3: Synthesis of Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate
  • To a solution of ethyl 3-methyl-4-nitro-1H-pyrazole-5-carboxylate (0.03 mol) in ethanol (100 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) (0.09 mol).

  • Reflux the reaction mixture for 3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Step 4: Synthesis of this compound
  • Dissolve ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate (0.02 mol) in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide solution (50 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 5-6 with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Synthetic_Pathway A Ethyl Acetoacetate + Hydrazine Hydrate B Ethyl 3-methyl-1H- pyrazole-5-carboxylate A->B Cyclocondensation (Ethanol, 0°C) C Ethyl 3-methyl-4-nitro-1H- pyrazole-5-carboxylate B->C Nitration (HNO₃/H₂SO₄, 0-10°C) D Ethyl 4-amino-3-methyl-1H- pyrazole-5-carboxylate C->D Reduction (SnCl₂, Reflux) E 4-Amino-3-methyl-1H- pyrazole-5-carboxylic acid D->E Hydrolysis (NaOH, RT)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start [Impure - Purify/Replace] MonitorReaction Monitor Reaction Progress (TLC/HPLC) CheckPurity->MonitorReaction [Pure] OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) MonitorReaction->OptimizeConditions [Incomplete] Purification Review Purification Technique MonitorReaction->Purification [Complete] OptimizeConditions->MonitorReaction [Re-run] Purification->Start [Inefficient - Re-evaluate] Success Improved Yield and Purity Purification->Success [Optimized]

Caption: A logical workflow for troubleshooting synthesis issues.

Optimization_Workflow Start Goal: Improve Yield Step1 Step 1: Cyclocondensation (Vary Temp, Time) Start->Step1 Step2 Step 2: Nitration (Vary Nitrating Agent, Temp) Step1->Step2 Step3 Step 3: Reduction (Vary Reducing Agent, Solvent) Step2->Step3 Step4 Step 4: Hydrolysis (Vary Base, Temp) Step3->Step4 Analysis Analyze Yield and Purity at Each Step Step4->Analysis End Optimized Protocol Analysis->End

Caption: Workflow for systematic optimization of the reaction yield.

References

Technical Support Center: Synthesis of Substituted 4-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 4-aminopyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare substituted 4-aminopyrazoles?

A1: The most prevalent methods for synthesizing the 4-aminopyrazole core include the Knorr pyrazole synthesis and variations involving Thorpe-Ziegler cyclization. Key approaches start from:

  • 1,3-Dicarbonyl Compounds: Condensation with a hydrazine derivative is a foundational method. To introduce the 4-amino group, a common strategy involves using a 1,3-dicarbonyl compound that is first converted to an oxime derivative before the cyclization with hydrazine.

  • β-Ketonitriles: These are versatile starting materials that react with hydrazines. The nitrile group can be a precursor to the 4-amino group or other functionalities.

  • Enaminonitriles: These compounds can undergo N-alkylation followed by an intramolecular Thorpe-Ziegler cyclization to form the 4-aminopyrazole ring.

  • Vinyl Azides: A direct synthesis of polysubstituted 4-aminopyrazoles can be achieved from the reaction of vinyl azides with hydrazines under mild conditions.

Q2: I'm observing multiple products in my reaction. What are the most common side reactions?

A2: Side reactions are common and often lead to complex product mixtures. The most significant challenges include:

  • Regioisomer Formation: When using unsymmetrical starting materials (e.g., an unsymmetrical 1,3-diketone or a monosubstituted hydrazine), the cyclization can occur in two different ways, leading to a mixture of constitutional isomers. This is also a major issue in subsequent N-alkylation steps.

  • Oxidative Dimerization and Coupling: The aminopyrazole product can undergo oxidative coupling. Copper-catalyzed reactions, for instance, can lead to the formation of pyrazole-fused pyridazines (C-N/N-H coupling) and pyrazines (C-H/C-H coupling). Electrochemical oxidation can also produce azopyrazoles (N-N coupling).

  • Partial Hydrolysis of Nitrile Precursors: When synthesizing from β-ketonitriles, the nitrile group can be partially hydrolyzed to a primary amide under the reaction conditions, especially with strong acids or bases at elevated temperatures.

  • Incomplete Cyclization or Aromatization: The reaction may stall at a stable intermediate, such as a hydrazone or a non-aromatic pyrazoline. The conversion of a pyrazoline to the final aromatic pyrazole requires an oxidation step, which may not occur spontaneously.

  • N-Acetylation: If acetic acid is used as a solvent at high temperatures, the resulting aminopyrazole can react with it to form an N-acetylated amide byproduct.

Q3: How can I confirm the regiochemistry of my substituted pyrazole product?

A3: Unambiguously determining the correct isomer is critical. While standard 1D NMR (¹H, ¹³C) and mass spectrometry are essential first steps, they are often insufficient to distinguish between regioisomers. Advanced techniques are required for definitive proof:

  • 2D NMR Spectroscopy: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation), especially ¹H-¹⁵N HMBC, are powerful for establishing the connectivity between a substituent and the specific nitrogen atom (N1 or N2) in the pyrazole ring. NOESY spectra can also reveal through-space interactions that help assign the structure.

  • Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation and provides definitive proof of the regiochemistry, assuming a suitable crystal can be obtained.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction yields a mixture of regioisomers.

This is the most common side reaction, particularly in Knorr-type syntheses with unsymmetrical precursors or during N-alkylation. The product ratio is highly sensitive to reaction conditions.

Q: How can I control the regioselectivity of the initial pyrazole ring formation?

A: Regioselectivity is governed by a balance between kinetic and thermodynamic control, which can be influenced by steric hindrance, electronic effects, and reaction pH.

  • Thermodynamic Control (Favors the more stable isomer): Use neutral or acidic conditions at elevated temperatures (e.g., reflux). This allows the reaction intermediates to equilibrate and form the most stable product. Using solvents like ethanol or toluene with a catalytic amount of acetic acid often provides high selectivity. Microwave heating can also favor the thermodynamic product while reducing reaction time.

  • Kinetic Control (Favors the faster-forming isomer): Use basic conditions at low temperatures (e.g., 0 °C). A

Technical Support Center: Purification of Polar Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of polar pyrazole carboxylic acids. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your purification processes.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar pyrazole carboxylic acids in a question-and-answer format.

Recrystallization Issues

Question: My polar pyrazole carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem with polar compounds, where the solute separates as a liquid instead of a solid. This often happens when the compound's melting point is lower than the boiling point of the solvent or when there's a high concentration of impurities.

Here are several strategies to address this:

  • Lower the Crystallization Temperature: Before saturation is reached, lower the temperature of the solution.

  • Add More Solvent: Increase the volume of the "good" solvent to ensure the compound remains dissolved at a lower temperature.

  • Use a Lower-Boiling Point Solvent System: This can help prevent the solute from melting before it crystallizes.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly, and then gradually cool it further in an ice bath. Rapid cooling often promotes oiling out.[1]

  • Scratching and Seeding: Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. If you have a pure crystal, add a small "seed" crystal to the solution.

  • Solvent Polarity Adjustment: If using a mixed solvent system, you may have added too much of the "poor" solvent too quickly. Try adding more of the "good" solvent to redissolve the oil and then slowly re-introducing the "poor" solvent.

Question: I am getting very low recovery after recrystallization. How can I improve the yield?

Answer: Low recovery can be due to several factors, primarily the high solubility of your polar compound in the chosen solvent, even at low temperatures.

To improve recovery:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.

  • Optimize Solvent Choice: Screen for a solvent or solvent system where your compound has high solubility at high temperatures and very low solubility at low temperatures.

  • Cooling: Ensure the solution is thoroughly cooled. An ice-salt bath can lower the temperature further, but be mindful of potentially crashing out impurities.

  • Evaporation: If the compound is too soluble, you can carefully evaporate some of the solvent to increase the concentration before cooling.

  • Anti-Solvent Addition: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the cooled solution to precipitate more product.

Chromatography Issues

Question: My polar pyrazole carboxylic acid runs at the solvent front in reverse-phase HPLC. How can I get retention?

Answer: This is a classic challenge for highly polar compounds on non-polar stationary phases like C18.

Here are some solutions:

  • Use a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which helps to retain polar analytes.

  • Aqueous Normal Phase (ANP) or HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water.[2]

  • Mixed-Mode Chromatography: Employ a mixed-mode column that combines reverse-phase and ion-exchange functionalities. This allows for the retention of both non-polar and charged/polar analytes.[3][4][5][6][7][8][9][10]

  • Mobile Phase Modifiers: For standard C18 columns, using a highly aqueous mobile phase (e.g., 95-100% water) with an acidic modifier can sometimes provide sufficient retention. Common additives include formic acid, acetic acid, or trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%).[9][11][12][13]

Question: I am observing significant peak tailing for my pyrazole carboxylic acid in both normal and reverse-phase chromatography. What is causing this and how can I fix it?

Answer: Peak tailing for acidic compounds is often caused by strong interactions with the stationary phase (e.g., acidic silanol groups on silica) or secondary interactions.

To reduce tailing:

  • Mobile Phase Additives: In reverse-phase HPLC, adding a small amount of a strong acid like TFA can protonate the carboxylic acid and mask its interaction with residual silanols. In normal-phase chromatography, adding a small amount of a polar modifier like acetic acid or methanol to the non-polar mobile phase can help.[14]

  • pH Adjustment: For reverse-phase, ensure the mobile phase pH is at least 2 units below the pKa of your carboxylic acid. This will keep it in its protonated, less polar form, leading to better peak shape.

  • Use an End-Capped Column: For reverse-phase, use a column that has been "end-capped" to minimize the number of free silanol groups.

  • Alternative Stationary Phases: Consider using a polymer-based column or a different type of stationary phase that is less prone to these secondary interactions.

General Purification Issues

Question: My final product is contaminated with inorganic salts from the synthesis. How can I remove them?

Answer: Inorganic salts can be challenging to remove due to their high polarity.

Here are a few methods:

  • Salting-Out Liquid-Liquid Extraction (SALLE): This technique involves adding a salt to an aqueous solution containing a water-miscible organic solvent (like acetonitrile). This causes a phase separation, and your organic compound can be extracted into the organic layer, leaving the inorganic salts in the aqueous layer.[15][16]

  • Size Exclusion Chromatography (SEC): If there is a significant size difference between your compound and the salt, SEC can be an effective separation method.

  • Recrystallization from a Less Polar Solvent: If you can find an organic solvent in which your compound is soluble but the inorganic salts are not, you can dissolve your crude product and filter off the insoluble salts.

  • Solid Phase Extraction (SPE): Use an appropriate SPE cartridge. For example, a reverse-phase cartridge can retain your compound while the salts are washed away with water. Your compound can then be eluted with an organic solvent.[17]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing polar pyrazole carboxylic acids? A1: The choice of solvent is highly dependent on the specific structure of your compound. However, good starting points for solvent screening include polar protic solvents like water, ethanol, methanol, and isopropanol, or polar aprotic solvents like acetone and ethyl acetate. Often, a mixed solvent system, such as ethanol/water or acetone/hexane, will be necessary to achieve the desired solubility profile.[10][18]

Q2: Can I use normal-phase flash chromatography to purify my highly polar pyrazole carboxylic acid? A2: While challenging, it is possible. Due to the high polarity, your compound will likely have very low Rf values. You will need to use a highly polar mobile phase, such as a mixture of dichloromethane/methanol or even ethyl acetate/methanol with a small percentage of acetic or formic acid to improve peak shape. In some cases, adding a small amount of ammonia to the mobile phase can be effective for very polar compounds.[19]

Q3: How can I separate regioisomers of a pyrazole carboxylic acid? A3: This can be a significant challenge. Fractional crystallization can be effective if the isomers have different solubilities in a particular solvent system. This involves multiple, careful recrystallization steps. Preparative HPLC, particularly with a high-resolution column and optimized mobile phase, is often the most effective method for separating closely related isomers.

Q4: My pyrazole carboxylic acid seems to be degrading on the silica gel column. What can I do? A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can try deactivating the silica gel by treating it with a small amount of a base, like triethylamine, in the slurry or the mobile phase. Alternatively, using a different stationary phase like alumina (which can be basic, neutral, or acidic) or a polymer-based resin may prevent degradation.[19]

Data Presentation

Table 1: Solubility of Selected Pyrazole Carboxylic Acids in Common Solvents

CompoundSolventTemperatureSolubilityReference
1H-PyrazoleWater24.8 °C19.4 moles/L--INVALID-LINK--
1H-PyrazoleCyclohexane31.8 °C0.577 moles/L--INVALID-LINK--
1H-PyrazoleCyclohexane56.2 °C5.86 moles/L--INVALID-LINK--
1H-PyrazoleBenzene5.2 °C0.31 moles/1000mL--INVALID-LINK--
1H-PyrazoleBenzene46.5 °C16.8 moles/1000mL--INVALID-LINK--
Pyrazole-3-carboxylic acidMethanolN/ASoluble

Note: Quantitative solubility data for substituted polar pyrazole carboxylic acids is sparse in publicly available literature. The data for 1H-pyrazole is provided as a baseline for the parent heterocycle.

Experimental Protocols

Protocol 1: General Procedure for Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add a few milligrams of your crude pyrazole carboxylic acid. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification using Mixed-Mode Chromatography

This protocol is a general guideline for the purification of a polar pyrazole carboxylic acid using a mixed-mode (reverse-phase/anion-exchange) column.

  • Column Selection: Choose a mixed-mode column with both reverse-phase (e.g., C18) and anion-exchange (e.g., quaternary ammonium) functionalities.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare an aqueous buffer. A good starting point is 10-20 mM ammonium formate or ammonium acetate. The pH can be adjusted with formic acid or acetic acid.

    • Mobile Phase B (Organic): Acetonitrile or methanol.

  • Method Development:

    • Start with a high percentage of organic solvent (e.g., 95% B) and a low percentage of aqueous buffer (e.g., 5% A).

    • Run a gradient to a lower percentage of organic solvent (e.g., 5% B) over 10-20 minutes. This will elute compounds based on a combination of hydrophobic and ion-exchange interactions.

    • Monitor the elution of your compound using a UV detector.

  • Optimization: Adjust the gradient, pH of Mobile Phase A, and buffer concentration to optimize the separation of your target compound from impurities. Lowering the pH will protonate the carboxylic acid, reducing its interaction with the anion-exchanger and increasing its retention on the reverse-phase component. Increasing the buffer concentration can decrease the retention of acidic compounds.[17]

  • Preparative Run: Once the analytical method is optimized, scale up to a preparative column for bulk purification.

  • Fraction Collection and Post-Processing: Collect the fractions containing your pure compound. The solvent can be removed under reduced pressure. If a non-volatile buffer was used, a subsequent desalting step may be necessary.

Visualizations

Purification_Workflow crude Crude Polar Pyrazole Carboxylic Acid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A typical workflow for the recrystallization of a polar pyrazole carboxylic acid.

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

References

Technical Support Center: Characterization of Impirities in 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities can arise from various stages of the manufacturing process, including synthesis, purification, and storage. They can be broadly categorized as:

  • Organic Impurities: These can be starting materials, intermediates, by-products from side reactions, and degradation products.

  • Inorganic Impurities: These may include reagents, catalysts, and inorganic salts used in the synthesis.

  • Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.

Q2: What are some common process-related impurities that might be expected in the synthesis of this compound?

Based on common synthetic routes for pyrazole derivatives, potential process-related impurities include:

  • Unreacted Starting Materials and Intermediates: Such as ethyl 2-cyano-3-oxobutanoate, hydrazine derivatives, and other precursors.

  • Regioisomers: The formation of isomeric pyrazole structures is a common side reaction in the synthesis of substituted pyrazoles. For example, the formation of 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid.

  • By-products of Incomplete Reactions: For instance, the corresponding ethyl ester of the final product if the hydrolysis step is incomplete.

  • Products of Side Reactions: Such as dimerization products or compounds formed from reactions with residual solvents or reagents.

Troubleshooting Guides

HPLC Analysis Issues

Issue 1: Poor separation of the main peak from an impurity.

  • Possible Cause: Inadequate chromatographic conditions (e.g., mobile phase composition, column type, pH).

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Adjust the organic modifier (e.g., acetonitrile, methanol) concentration.

      • Modify the pH of the aqueous phase. The charge state of this compound and its impurities can significantly affect retention.

      • Consider using a different buffer or adding an ion-pairing reagent.

    • Change the Stationary Phase:

      • If using a C18 column, consider a different type of reversed-phase column (e.g., C8, Phenyl-Hexyl) or a HILIC column for polar impurities.

    • Adjust Temperature: Lowering or raising the column temperature can alter selectivity.

Issue 2: Identification of an unknown peak.

  • Possible Cause: Presence of an unexpected impurity.

  • Troubleshooting Steps:

    • LC-MS Analysis: Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown impurity. This provides crucial information about its molecular weight.

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the exact mass and elemental composition of the impurity.

    • Tandem MS (MS/MS): Fragment the impurity ion in the mass spectrometer to obtain structural information.

    • NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), use 1D and 2D NMR spectroscopy to elucidate its structure.

General Characterization Challenges

Issue 3: Difficulty in quantifying a specific impurity.

  • Possible Cause: Lack of a reference standard for the impurity.

  • Troubleshooting Steps:

    • Relative Response Factor (RRF): If a reference standard is unavailable, the concentration of the impurity can be estimated using the principle of relative response factor, assuming it has a similar response to the main compound in the detector.

    • Impurity Synthesis: For critical impurities, consider synthesizing a small amount to serve as a reference standard for accurate quantification.

Data Presentation

Table 1: Potential Impurities in this compound and Recommended Analytical Techniques

Impurity Type Potential Impurity Recommended Analytical Technique(s)
Starting Material Ethyl 2-cyano-3-oxobutanoateHPLC-UV, GC-MS
Intermediate Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylateHPLC-UV, LC-MS
Regioisomer 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acidHPLC-UV, LC-MS, NMR
By-product Dimerization productsLC-MS (HRMS)
Degradant Oxidative or hydrolytic degradation productsHPLC-UV, LC-MS
Residual Solvent Ethanol, Acetonitrile, etc.GC-FID, GC-MS

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for the analysis of this compound. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Protocol 2: 1H NMR for Structural Characterization
  • Instrument: 400 MHz NMR Spectrometer

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30)

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 4.0 s

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis synthesis Synthesis of 4-Amino-3-methyl- 1H-pyrazole-5-carboxylic acid purification Purification synthesis->purification hplc HPLC-UV Screening purification->hplc Initial Purity Check lcms LC-MS Identification hplc->lcms Identify Unknowns quantification Quantification hplc->quantification Quantify Known Impurities nmr NMR Structural Elucidation lcms->nmr Confirm Structure

Caption: Experimental workflow for impurity characterization.

logical_relationship cluster_impurities Potential Impurities main This compound starting_materials Starting Materials main->starting_materials arises from intermediates Intermediates main->intermediates arises from byproducts By-products main->byproducts arises from degradants Degradants main->degradants arises from

Caption: Logical relationship of potential impurities.

optimizing reaction conditions for pyrazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1][2][3][4] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1][5]

Q2: Why is the yield of my pyrazole synthesis consistently low?

A2: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions.[2][3]

  • Incomplete Reaction: The reaction may not have proceeded to completion. To troubleshoot this, you can try increasing the reaction time and monitoring the progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Increasing the reaction temperature, such as by refluxing the mixture, can also drive the reaction forward.[2] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[2]

  • Suboptimal Reagent Stoichiometry: In some cases, using a slight excess of hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[6]

  • Catalyst Issues: The choice and amount of catalyst are critical. For Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[2][4] In some cases, Lewis acids or other catalysts like nano-ZnO have demonstrated improved yields.[2][5]

  • Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.[2]

Q3: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?

A3: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][6] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants, as well as the reaction conditions.[6]

  • Solvent Choice: The solvent can have a significant impact on regioselectivity. The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve the regioselectivity in some cases.[1] Aprotic dipolar solvents like DMF or NMP can also yield better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[5][6]

  • pH Control: The pH of the reaction mixture can influence the reaction pathway. Acidic conditions might favor the formation of one regioisomer, while basic conditions could favor the other.[6]

  • Steric Hindrance: The steric bulk of the substituents on the hydrazine or the dicarbonyl compound can direct the reaction towards the formation of a single regioisomer.[6]

Q4: My reaction mixture has turned dark, and I'm having trouble with purification. What could be the cause?

A4: Discoloration of the reaction mixture is often observed, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[6] This is typically due to the formation of colored impurities from the hydrazine starting material.[6] If a hydrazine salt is used, the reaction mixture can become acidic, which may promote the formation of these colored byproducts.[6] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[6] Purification can often be achieved through recrystallization or column chromatography on silica gel.[6]

Troubleshooting Workflow for Low Reaction Yield

G cluster_start cluster_checks cluster_conditions_actions cluster_outcome start Low Yield Observed purity Assess Starting Material Purity start->purity stoichiometry Optimize Reaction Stoichiometry purity->stoichiometry conditions Evaluate Reaction Conditions stoichiometry->conditions temp_time Increase Temperature or Reaction Time conditions->temp_time Monitor with TLC/LC-MS catalyst Screen Catalysts (Acidic/Basic) conditions->catalyst solvent Change Solvent conditions->solvent success Yield Improved temp_time->success failure Persistent Low Yield temp_time->failure catalyst->success catalyst->failure solvent->success solvent->failure

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for pyrazole synthesis under various conditions.

Table 1: Effect of Catalyst on Pyrazole Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic AcidEthanolReflux485[2]
2Nano-ZnOWater80195[5]
3LiClO4Ethylene GlycolRoom Temp0.592[7]
4Cu(OTf)2Toluene601260[7]
5AgOTf (1 mol%)-Room Temp1up to 99[7]
6IodineDMF80-35[8]
7CuClDMSO80286[8]

Table 2: Effect of Solvent on Pyrazole Synthesis

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1EthanolAcetic AcidReflux485[2]
2N,N-dimethylacetamideHClRoom Temp-59-98[7]
3Ionic Liquid ([HDBU][OAc])-951235-88[9]
4WaterNano-ZnO80195[5]
5Solvent-freeTBABRoom Temp-75-86[10]

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis

This protocol is a generalized procedure based on the classical Knorr synthesis.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a mild base like sodium acetate can be added.

  • Catalyst Addition: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture may be cooled, and the product may precipitate. The solid can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

Signaling Pathways and Experimental Workflows

General Mechanism of the Knorr Pyrazole Synthesis

G cluster_reactants cluster_steps cluster_intermediates cluster_product dicarbonyl 1,3-Dicarbonyl Compound condensation Initial Condensation & Water Elimination dicarbonyl->condensation hydrazine Hydrazine hydrazine->condensation hydrazone Hydrazone/Enamine Intermediate condensation->hydrazone cyclization Intramolecular Cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration & Aromatization pyrazole Pyrazole dehydration->pyrazole hydrazone->cyclization cyclic_intermediate->dehydration

References

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for troubleshooting and controlling regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it so critical?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In pyrazole synthesis, this is a common challenge, particularly in the classical Knorr synthesis where an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] This reaction can lead to two distinct regioisomeric pyrazoles. Controlling which isomer is formed is of utmost importance because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[2] Therefore, ensuring the selective synthesis of the desired isomer is a primary concern for efficiency in drug discovery and development.

Q2: What are the main factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, directing the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][2]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][2] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor. Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][2]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Notably, polar, hydrogen-bond-donating fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the preference for a single regioisomer compared to conventional solvents like ethanol.[1][3][4]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the regioisomeric products.[1]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several methods have been developed to circumvent the regioselectivity issues often encountered in the classical Knorr synthesis. These include:

  • Use of β-Enaminones: These surrogates for 1,3-dicarbonyls can provide better regiocontrol in reactions with hydrazines.[5]

  • 1,3-Dipolar Cycloadditions: This approach, which often involves the reaction of a diazo compound with an alkyne, offers a different route to the pyrazole core and can provide excellent regioselectivity.[6][7]

  • Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles.[5][8][9]

Q4: How can I determine the regiochemistry of my synthesized pyrazoles?

A4: The most powerful technique for determining the structure of pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents can provide clues to the substitution pattern.

  • 2D NMR Techniques: For unambiguous assignment, 2D NMR experiments are invaluable. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons, which can definitively establish the relative positions of substituents.[3][10][11] For example, a NOESY correlation between the N-methyl protons and an adjacent aromatic proton would confirm a specific regioisomer.[10] Heteronuclear Multiple Bond Correlation (HMBC) can also be used to establish connectivity.[11]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, resulting in a lack of inherent preference for the site of the initial hydrazine attack.

Solutions:

  • Change the Solvent: This is often the most effective solution. Switching from a standard solvent like ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity, in some cases to over 99:1 in favor of one isomer.[3][4]

  • Modify the Reaction Temperature: Adjusting the temperature may favor the formation of the thermodynamically or kinetically preferred product. Experiment with running the reaction at a lower or higher temperature.

  • Alter the pH: If not already acidic, adding a catalytic amount of acid (e.g., acetic acid) can influence the protonation state of the hydrazine and direct the initial attack.

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic steric and electronic factors of your substrates favor the formation of the unwanted isomer under your current reaction conditions.

Solutions:

  • Solvent Engineering: As with a 1:1 mixture, fluorinated solvents like TFE and HFIP can often reverse or significantly alter the product ratio to favor the desired isomer.[3]

  • Employ an Alternative Synthetic Route: If modifying the Knorr synthesis is unsuccessful, consider a different approach. A 1,3-dipolar cycloaddition or a synthesis starting from a β-enaminone may provide the complementary regioselectivity needed to obtain your desired product.[5][6]

  • Microwave-Assisted Synthesis: In some cases, microwave-assisted organic synthesis (MAOS) can alter the regioselectivity compared to conventional heating, in addition to often reducing reaction times and increasing yields.[12][13][14]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Solutions:

  • Column Chromatography: This is the most common method for separating regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides the best possible separation.

  • Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The following data illustrates the profound effect of solvent choice on the reaction of various 1,3-dicarbonyl compounds with substituted hydrazines. Regioisomer A refers to the N-substituted nitrogen being adjacent to R¹, while Regioisomer B has the N-substituted nitrogen adjacent to R².

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)Reference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH36:6499[4]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:1599[4]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:399[4]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEtOH48:5275[4]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineTFE98:299[4]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP>99:199[4]
1-(p-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEtOH55:4560[4]
1-(p-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP>99:199[4]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis in Ethanol

This protocol provides a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines in ethanol.[15]

  • Materials:

    • Ethyl benzoylacetate (1.0 eq)

    • Hydrazine hydrate (2.0 eq)

    • 1-Propanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[15]

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[15]

    • Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[15]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture to induce precipitation.[15]

    • Allow the mixture to cool to room temperature.

    • Collect the solid product by vacuum filtration, wash with a small amount of water, and air dry.[15]

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Regioselective Knorr Pyrazole Synthesis Using Fluorinated Alcohols

This protocol details a general procedure for enhancing regioselectivity using a fluorinated alcohol as the solvent.[3]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq, 0.3 mmol)

    • Substituted hydrazine (e.g., methylhydrazine) (1.5 eq, 0.45 mmol)

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-diketone (0.3 mmol) in the chosen fluorinated solvent (0.5 mL).

    • Slowly add the substituted hydrazine (0.45 mmol) to the solution.

    • Stir the mixture at room temperature for 45 minutes.[3]

    • Monitor the reaction progress by TLC.

    • Upon completion, evaporate the solvent under reduced pressure.

    • Take up the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.[3]

    • Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

Protocol 3: Microwave-Assisted Synthesis of Pyrazoles

This protocol provides a general method for the rapid synthesis of pyrazoles using microwave irradiation.[13][16]

  • Materials:

    • Aryl hydrazine hydrochloride (1.0 eq, 2 mmol)

    • 3-Aminocrotononitrile (1.0 eq, 2 mmol)

    • 1 M Hydrochloric acid (5 mL)

  • Procedure:

    • In a microwave vial suitable for 2-5 mL reaction volumes, combine the aryl hydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile (2 mmol).[16]

    • Add 1 M hydrochloric acid (5 mL) to the vial.[16]

    • Seal the vial securely with an appropriate cap.[16]

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 10-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • The product may precipitate upon cooling and can be collected by vacuum filtration.

Visualizations

G cluster_start Starting Materials cluster_pathways Reaction Pathways dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_C1 Attack at C1 dicarbonyl->attack_C1 Path A attack_C3 Attack at C3 dicarbonyl->attack_C3 Path B hydrazine Substituted Hydrazine (R'-NHNH₂) hydrazine->attack_C1 hydrazine->attack_C3 intermediate_A Intermediate A attack_C1->intermediate_A Cyclization & Dehydration intermediate_B Intermediate B attack_C3->intermediate_B Cyclization & Dehydration regioisomer_A Regioisomer A intermediate_A->regioisomer_A Cyclization & Dehydration regioisomer_B Regioisomer B intermediate_B->regioisomer_B Cyclization & Dehydration

Caption: Knorr pyrazole synthesis pathways.

G start Poor Regioselectivity Observed (e.g., ~1:1 Isomer Ratio) check_solvent Is the solvent EtOH, MeOH, or similar? start->check_solvent change_solvent Action: Switch solvent to TFE or HFIP check_solvent->change_solvent Yes check_temp Have you varied the reaction temperature? check_solvent->check_temp No end High Regioselectivity Achieved change_solvent->end change_temp Action: Attempt reaction at lower or higher temperature check_temp->change_temp No check_alt_route Is Knorr synthesis still unselective? check_temp->check_alt_route Yes change_temp->end alt_route Action: Consider alternative synthesis (e.g., 1,3-dipolar cycloaddition) check_alt_route->alt_route Yes check_alt_route->end No alt_route->end

Caption: Troubleshooting poor regioselectivity.

G regioselectivity Regioselectivity factors Influencing Factors regioselectivity->factors steric Steric Hindrance factors->steric electronic Electronic Effects factors->electronic solvent Solvent Choice (e.g., TFE, HFIP) factors->solvent ph Reaction pH factors->ph temp Temperature factors->temp

References

Technical Support Center: Degradation Pathways of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid. Given the limited specific literature on this particular molecule, this guide offers general principles, troubleshooting advice, and standardized protocols based on established knowledge of pyrazole chemistry and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

  • Oxidation: The pyrazole ring is susceptible to oxidation. For instance, pyrazole itself can be oxidized to 4-hydroxypyrazole by cytochrome P-450 enzymes.[1][2] Similar oxidative processes could occur for this compound, potentially at the pyrazole ring or the methyl group.

  • Hydrolysis: The carboxylic acid and amino groups may be susceptible to hydrolysis under acidic or basic conditions, although the pyrazole ring itself is generally stable to hydrolysis.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to ring cleavage or other transformations. Studies on other heterocyclic carboxylic acids have shown that decarboxylation can be an initial step in photodegradation.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a possible degradation pathway. The stability of the overall molecule will depend on its melting point and the presence of other functional groups.

Q2: What analytical techniques are most suitable for studying the degradation of this compound?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common starting point for separating the parent compound from its degradation products. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q3: Are there any known metabolites of similar pyrazole-based compounds?

A3: For the parent compound, pyrazole, 4-hydroxypyrazole is a known major metabolite in rats and mice.[1] This suggests that hydroxylation of the pyrazole ring is a potential metabolic pathway for substituted pyrazoles as well.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. The compound is highly stable. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature. Note that degradation should ideally be in the range of 5-20%.[3]
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature.
Poor peak shape or resolution in HPLC analysis. Inappropriate column, mobile phase, or gradient. Co-elution of degradants.Optimize the HPLC method by screening different columns (e.g., C18, phenyl-hexyl), mobile phase compositions (acetonitrile, methanol, buffers), and pH. A gradient elution is often necessary.
Mass balance is not achieved (sum of parent and degradants is not ~100%). Some degradants are not detected by the analytical method (e.g., lack a chromophore). Degradants are volatile. Degradants are not eluted from the HPLC column.Use a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to UV. Use a mass spectrometer (LC-MS) to look for potential degradants. Ensure the HPLC method is capable of eluting all components.
Difficulty in identifying the structure of a degradation product. Insufficient amount of the degradant for characterization. Complex fragmentation pattern in MS.Isolate the degradant using preparative HPLC to obtain a sufficient quantity for NMR analysis. Use high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition.

Experimental Protocols

The following are general protocols for conducting forced degradation studies, which should be adapted based on the specific properties of this compound.[3][4][5][6][7]

1. Acid and Base Hydrolysis:

  • Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Stress Conditions: Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[3]

  • Analysis: At specified time points, withdraw an aliquot, neutralize it, and dilute it to a suitable concentration for HPLC analysis.

2. Oxidative Degradation:

  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Stress Conditions: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Analysis: At specified time points, withdraw an aliquot, quench any remaining oxidizing agent if necessary, and dilute for HPLC analysis.

3. Thermal Degradation:

  • Solid State: Place the solid compound in a controlled temperature chamber (e.g., 60-80°C) for a defined period.

  • Solution State: Reflux a solution of the compound in a suitable solvent (e.g., water, methanol) at a controlled temperature.

  • Analysis: For the solid-state sample, dissolve it in a suitable solvent for HPLC analysis at specified time points. For the solution state, withdraw aliquots and analyze by HPLC.

4. Photodegradation:

  • Preparation: Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photodegradation.

  • Analysis: At specified time points, analyze the samples by HPLC.

Data Presentation

Quantitative results from forced degradation studies should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Time (hours) % Assay of Parent Compound Number of Degradants Major Degradant(s) (% Area) Mass Balance (%)
0.1 M HCl (60°C)24
48
0.1 M NaOH (60°C)24
48
3% H₂O₂ (RT)24
48
Thermal (80°C, solid)24
48
Photolytic (ICH Q1B)24
48

Visualizations

Below are hypothetical diagrams representing a potential degradation pathway and a general experimental workflow.

degradation_pathway parent 4-Amino-3-methyl-1H- pyrazole-5-carboxylic acid oxidized Hydroxylated Intermediate parent->oxidized Oxidation (e.g., H₂O₂) decarboxylated Decarboxylated Product parent->decarboxylated Thermal/Photolytic Stress ring_opened Ring-Opened Product oxidized->ring_opened Further Oxidation

Caption: Hypothetical degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis hydrolysis Hydrolysis (Acid/Base) hplc HPLC-UV Analysis (Quantification) hydrolysis->hplc oxidation Oxidation (H₂O₂) oxidation->hplc thermal Thermal thermal->hplc photolysis Photolysis photolysis->hplc lcms LC-MS Analysis (Identification) hplc->lcms If degradants > threshold nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr For unknown structures start Prepare Stock Solution of This compound start->hydrolysis start->oxidation start->thermal start->photolysis

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Pyrazole Synthesis Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for removing colored impurities during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the source of color in my crude pyrazole product?

Colored impurities in pyrazole synthesis are typically byproducts with extended conjugated systems. The color arises from molecules that absorb visible light, which is common in compounds with multiple double bonds, aromatic rings, or certain functional groups that are in conjugation.[1][2] These can originate from:

  • Side Reactions: Incomplete reactions or side reactions can produce highly conjugated molecules. For instance, in the Knorr synthesis, side products can form, leading to discoloration.[3][4]

  • Degradation: The desired pyrazole product or reactants might degrade under the reaction conditions (e.g., heat, acid, or base), forming colored impurities.

  • Starting Material Impurities: Impurities present in the initial reactants can carry through the synthesis or react to form colored substances.

Q2: I've isolated my pyrazole, but it's colored. What's the first step to purify it?

The first step is to determine the most appropriate purification technique based on the scale of your synthesis and the nature of your compound. The most common and effective methods for removing colored impurities are recrystallization (often combined with activated carbon treatment) and column chromatography.[5]

A logical workflow can help guide your decision-making process.

G start Crude Pyrazole is Colored is_product_colored Is the pure desired product known to be colored? start->is_product_colored stop_pure No decolorization needed. Color is inherent to the product. is_product_colored->stop_pure Yes is_solid Is the crude product a solid? is_product_colored->is_solid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes use_chromatography Use Column Chromatography is_solid->use_chromatography No / Oily add_charcoal Is the solution still colored after dissolving in hot solvent? recrystallization->add_charcoal success Pure, Colorless Product use_chromatography->success charcoal_step Add Activated Carbon (Charcoal) Treatment add_charcoal->charcoal_step Yes cool_crystallize Cool to Crystallize add_charcoal->cool_crystallize No hot_filter Hot Filtration to Remove Carbon charcoal_step->hot_filter hot_filter->cool_crystallize cool_crystallize->success

A decision workflow for choosing a purification method.
Q3: When should I use activated carbon (charcoal) for decolorization?

Activated carbon, or charcoal, is highly effective at adsorbing large, flat, conjugated molecules, which are often the source of color.[1][2] Use it when your crude product, dissolved in a hot recrystallization solvent, still shows a significant amount of color.

Important Considerations:

  • Product Loss: Activated carbon is not perfectly selective and will adsorb some of your desired product, leading to a lower recovery yield.[2] Therefore, it should be used sparingly and only when necessary.

  • Hot Filtration: Carbon particles are extremely fine and must be removed from the hot solution via hot gravity filtration before crystallization begins.[2]

  • Product Color: Do not use activated carbon if your target pyrazole is itself a colored compound.[2]

Q4: My pyrazole is basic. Can I use a different method besides chromatography on silica gel?

Yes. Basic compounds like some pyrazoles can stick irreversibly to acidic silica gel, leading to poor yield and streaking during column chromatography.[5] An alternative is to form an acid addition salt. By reacting the crude pyrazole with an acid (e.g., HCl, H₂SO₄), you can form a salt that can be selectively crystallized from the solution, leaving non-basic impurities behind.[6][7]

Troubleshooting Guides & Experimental Protocols

Method 1: Recrystallization with Activated Carbon Treatment

This is the most common method for removing colored impurities from solid pyrazole products. The key is to find a suitable solvent system where the pyrazole is soluble when hot but insoluble when cold.

Experimental Protocol: Decolorization during Recrystallization

  • Solvent Selection: Choose an appropriate solvent. Common choices for pyrazoles include ethanol, methanol, isopropanol, ethyl acetate, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[8][9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole in the minimum amount of boiling solvent to create a saturated solution.

  • Activated Carbon Addition: Remove the flask from the heat source. Add a very small amount of activated carbon (a spatula tip, approx. 1-2% by weight of your crude product).[2] Swirl the hot solution for a few minutes. Caution: Adding carbon to a boiling solution can cause it to boil over violently.[2]

  • Hot Gravity Filtration: To remove the carbon, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. The goal is to keep the solution hot so the desired product does not crystallize prematurely in the funnel.

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the pure, colorless crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the crystals completely.

G start_end start_end process process decision decision caution caution A 1. Dissolve Crude Pyrazole in Minimum Hot Solvent B 2. Add Activated Carbon (1-2% w/w) A->B C 3. Swirl Hot Solution (2-5 mins) B->C D 4. Hot Gravity Filtration C->D E 5. Slow Cooling & Crystallization D->E F 6. Isolate Crystals (Vacuum Filtration) E->F G 7. Wash with Cold Solvent & Dry F->G

Workflow for purification using activated carbon.

Troubleshooting Recrystallization

Issue EncounteredPossible CauseSuggested Solution
"Oiling Out" (Product separates as an oil)The solvent's boiling point is higher than the product's melting point, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8]
No Crystals Form The solution is not saturated enough, or nucleation is slow.Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal.[8]
Color Remains in Crystals Inefficient removal of impurities; impurities trapped in the crystal lattice.Ensure the solution was fully decolorized before cooling. Cool the solution more slowly. Perform a second recrystallization.[8]
Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their polarity. It is particularly useful for oily products or when recrystallization fails.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Prepare a column with silica gel or alumina. For basic pyrazoles that may decompose on silica, consider deactivating the silica by preparing the slurry with an eluent containing a small amount of triethylamine (~0.1-1%).[5]

  • Solvent System (Eluent) Selection: Using Thin Layer Chromatography (TLC), find a solvent system that provides good separation between your desired product (Rf value of 0.2-0.4) and the colored impurities.[5] Common systems are gradients of ethyl acetate in hexane or methanol in dichloromethane.[5][10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the top of the column.

  • Elution: Run the column, gradually increasing the polarity of the eluent if a gradient is used. The less polar compounds will elute first. The colored, highly conjugated impurities are often more polar or stick strongly to the silica and will elute later or remain on the column.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data: Purity vs. Recovery

The use of decolorizing agents often involves a trade-off between the purity of the final product and the overall yield. The adsorbent can retain some of the desired compound along with the impurities.

Purification MethodStarting MaterialFinal Product AppearanceTypical Recovery Yield
Recrystallization (no carbon)Orange SolidPale Yellow Crystals~85-95%
Recrystallization (with activated carbon)Orange SolidWhite/Colorless Crystals~60-80%[2]

Note: Yields are illustrative and highly dependent on the specific compound, impurity profile, and experimental technique.

References

dealing with poor solubility of pyrazole derivatives during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the poor solubility of pyrazole derivatives during experimental workup.

Frequently Asked Questions (FAQs)

Q1: My pyrazole derivative is crashing out of solution during aqueous extraction. What should I do?

A1: This is a common issue due to the often low aqueous solubility of pyrazole derivatives.[1] The planar and aromatic nature of the pyrazole ring can lead to high crystal lattice energy, making it difficult for water to solvate the molecule.[1] Here are several strategies to address this:

  • pH Adjustment: If your compound has an ionizable group (e.g., an amino or carboxylic acid functionality), adjusting the pH of the aqueous layer can significantly increase its solubility.[][3] For a basic pyrazole derivative, acidifying the aqueous layer will form a more soluble salt. Conversely, for an acidic derivative, basifying the aqueous layer will increase solubility.

  • Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) like ethanol, methanol, or isopropanol to the aqueous phase can increase the solubility of your compound.[][4]

  • Increase Solvent Volume: Simply increasing the volume of both the organic and aqueous phases can help keep the compound dissolved.

  • Temperature Control: Gently warming the separatory funnel may increase solubility. However, be cautious as this can also increase the mutual solubility of the organic and aqueous layers and may not be suitable for volatile solvents.

Q2: I am struggling to find a suitable solvent for the recrystallization of my pyrazole derivative. What do you recommend?

A2: Finding the right recrystallization solvent is crucial for purification.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Single Solvents: Common choices for pyrazole derivatives include ethanol, methanol, acetone, ethyl acetate, and isopropanol.[5] For less polar derivatives, you might try solvents like cyclohexane.[5]

  • Mixed-Solvent Systems: This is a very effective technique when a single solvent isn't ideal.[5] A typical approach is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then slowly add a hot "anti-solvent" (e.g., water or hexane) until the solution becomes slightly turbid.[5][6] Slow cooling should then yield crystals. Common combinations include ethanol/water, methanol/water, and ethyl acetate/hexane.[5][6]

Q3: My compound is "oiling out" instead of crystallizing during recrystallization. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some solutions:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to keep the compound dissolved at a lower temperature.[7]

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q4: Can I use column chromatography to purify my poorly soluble pyrazole derivative?

A4: Yes, but poor solubility can present challenges. If the compound is poorly soluble in the chromatography eluent, it can lead to band broadening and poor separation.

  • Solvent Selection: Choose an eluent system that provides good solubility for your compound while still allowing for separation from impurities.

  • Dry Loading: If solubility in the initial eluent is very low, consider "dry loading." This involves pre-adsorbing your compound onto a small amount of silica gel by dissolving it in a suitable solvent, mixing with silica, and then evaporating the solvent. The resulting dry powder can then be loaded onto the top of the column.

  • Deactivating Silica: For some basic pyrazole compounds, deactivating the silica gel with triethylamine or ammonia in methanol can prevent irreversible binding and improve recovery.[6]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues during the workup of pyrazole derivatives.

G start Poor Solubility Observed During Workup problem_type Identify Stage of Issue start->problem_type extraction Precipitation During Aqueous Extraction problem_type->extraction Extraction recrystallization Difficulty with Recrystallization problem_type->recrystallization Purification chromatography Issues with Column Chromatography problem_type->chromatography Purification extraction_sol1 Adjust pH of Aqueous Layer extraction->extraction_sol1 extraction_sol2 Add Co-solvent (e.g., EtOH, MeOH) extraction->extraction_sol2 extraction_sol3 Increase Solvent Volume extraction->extraction_sol3 recrystallization_sol1 Test Mixed-Solvent Systems (e.g., EtOH/Water) recrystallization->recrystallization_sol1 recrystallization_sol2 Address 'Oiling Out': Slower Cooling, Seeding recrystallization->recrystallization_sol2 chromatography_sol1 Optimize Eluent for Better Solubility chromatography->chromatography_sol1 chromatography_sol2 Use Dry Loading Technique chromatography->chromatography_sol2 end Successful Isolation and Purification extraction_sol1->end extraction_sol2->end extraction_sol3->end recrystallization_sol1->end recrystallization_sol2->end chromatography_sol1->end chromatography_sol2->end

Caption: Troubleshooting workflow for poor pyrazole derivative solubility.

Factors Influencing Pyrazole Derivative Solubility

The solubility of a pyrazole derivative is a complex interplay of various physicochemical properties. Understanding these factors can help in predicting and addressing solubility challenges.

G cluster_compound Compound Properties cluster_solvent Solvent Properties crystal Crystal Lattice Energy solubility Overall Solubility crystal->solubility High energy decreases solubility h_bond Hydrogen Bonding (Donor/Acceptor) h_bond->solubility Strong interactions can decrease solubility logp LogP (Lipophilicity) logp->solubility Affects organic vs. aqueous solubility pka pKa (Ionization) pka->solubility Dictates pH-dependent solubility polarity Polarity / Dielectric Constant polarity->solubility Like-dissolves-like ph pH of Solution ph->solubility Crucial for ionizable groups temp Temperature temp->solubility Generally increases solubility

Caption: Key factors affecting the solubility of pyrazole derivatives.

Quantitative Data: Solubility of 1H-Pyrazole

As a reference, the following table summarizes the solubility of the parent 1H-pyrazole in common solvents. Note that the solubility of derivatives can vary significantly based on their substituents.

SolventTypePolarityGeneral Solubility of 1H-Pyrazole
WaterProticHighLimited solubility
MethanolProticHighSoluble
EthanolProticHighSoluble[8]
AcetoneAproticMediumSoluble[8]
HexaneNon-polarLowPoorly soluble

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This method is ideal when a single solvent is not effective for recrystallization.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole derivative in the minimum amount of a boiling "good" solvent (e.g., ethanol, acetone).

  • Addition of Anti-solvent: While the solution is still hot, add a hot "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or hexane) dropwise until a persistent turbidity (cloudiness) is observed.[5]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them thoroughly.

Protocol 2: pH Adjustment for Extraction

This protocol is for compounds with a basic functional group (e.g., an amino group).

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute acidic solution (e.g., 1 M HCl). The protonated pyrazole derivative salt will move to the aqueous layer.

  • Separation: Separate the aqueous layer. Wash the organic layer one more time with the acidic solution to ensure complete extraction. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH, saturated NaHCO₃) until the solution is basic. The neutral pyrazole derivative should precipitate out.

  • Back Extraction: Extract the now neutral compound back into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Catalyst Selection for Functional Group Transformations on the Pyrazole Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with challenges encountered during the catalytic functionalization of the pyrazole core.

Section 1: Troubleshooting Guides & FAQs

This section is organized by reaction type and addresses common issues in a question-and-answer format.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Q1: I am observing a consistently low yield in my Suzuki-Miyaura coupling of a bromopyrazole. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings of pyrazoles can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst, or it may be decomposing.[3]

    • Solution: Ensure your palladium source, especially solids like Pd(OAc)₂, is not old, as they can degrade over time.[3] Consider using more robust and readily activated precatalysts like (IPr)Pd(cinnamyl)Cl or XPhos Pd G2.[4][5] Also, ensure thorough deoxygenation of your reaction mixture, as oxygen can deactivate the Pd(0) catalyst.[2][6]

  • Ligand Choice: The ligand plays a crucial role in the stability and activity of the catalyst.

    • Solution: For electron-rich pyrazoles or when using less reactive aryl chlorides, electron-rich and bulky phosphine ligands like SPhos or XPhos are often beneficial as they promote the oxidative addition step.[4][7] If you are using simple PPh₃, consider switching to a more specialized Buchwald ligand.[3]

  • Base and Solvent Incompatibility: The choice of base and solvent system is critical for the transmetalation step.

    • Solution: A common issue is the poor solubility of the base. If using K₂CO₃ or Na₂CO₃ in a solvent like dioxane, the addition of water is often necessary to facilitate the reaction.[4] For anhydrous conditions, bases like K₃PO₄ might require a small amount of water to be effective.[7] Alternatively, using a solvent system like THF/water can be effective.[3]

  • Side Reactions: Homocoupling of the boronic acid and dehalogenation of the bromopyrazole are common side reactions that consume starting materials and reduce the yield of the desired product.[6]

    • Solution: To minimize homocoupling, ensure the reaction is free of oxygen.[6] Dehalogenation can be suppressed by careful selection of the catalyst and reaction conditions.[5] In some cases, bromide salts can be added to suppress this side reaction.[5]

Q2: I am getting a mixture of regioisomers when functionalizing my unsymmetrical pyrazole. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the functionalization of unsymmetrical pyrazoles is a common challenge. The outcome is often influenced by the directing effects of substituents on the pyrazole ring and the choice of catalyst and reaction conditions.[8]

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct the incoming group to the less sterically hindered position.

    • Solution: Carefully consider the steric environment of your pyrazole substrate. It may be necessary to introduce a bulky protecting group to block one of the reactive sites, which can be removed after the functionalization step.[9]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the reactivity of the different positions.

    • Solution: The C4 position of the pyrazole ring is generally electron-rich and susceptible to electrophilic attack.[9] For C-H activation, the N2 nitrogen of the pyrazole can act as a directing group, favoring functionalization at the C5 position.[10] Understanding these electronic biases can help in predicting and controlling the regioselectivity.

  • Catalyst and Ligand Control: The choice of catalyst and ligand can significantly influence the regioselectivity.

    • Solution: For direct C-H arylation, a ligand-free palladium catalyst in a protic solvent like 2-ethoxyethan-1-ol has been shown to favor arylation at the β-position (C4). In some cases, specific ligands can be employed to direct the functionalization to a particular position.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

Q1: My copper-catalyzed N-arylation of pyrazole is sluggish and gives low yields. What can I do to improve the reaction?

A1: While classic Ullmann conditions often require harsh conditions, modern ligand-assisted protocols allow for milder and more efficient N-arylation.[11]

  • Catalyst System: The choice of copper source and ligand is critical.

    • Solution: CuI is a commonly used and effective copper source.[11] The addition of a diamine ligand can significantly accelerate the reaction and allow for lower reaction temperatures.[11]

  • Base and Solvent: The base and solvent play a crucial role in the reaction.

    • Solution: Strong bases like K₂CO₃ or Cs₂CO₃ are often used. The choice of solvent can also be important, with solvents like DMF or ethylene glycol being effective.[12]

  • Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides in copper-catalyzed N-arylation.

    • Solution: If you are using an aryl bromide and observing low reactivity, consider switching to the corresponding aryl iodide if possible.

Rhodium-Catalyzed C-H Functionalization

Q1: I am having trouble with my rhodium-catalyzed C-H activation/functionalization of a pyrazole. What are some key parameters to consider for optimization?

A1: Rhodium catalysts are powerful tools for the direct C-H functionalization of pyrazoles. Optimizing these reactions often involves careful consideration of the catalyst, oxidant, and additives.[13]

  • Catalyst and Additives: The choice of rhodium precursor and additives is crucial.

    • Solution: A common catalyst system is [Cp*RhCl₂]₂. The addition of a silver salt, such as AgSbF₆, can be beneficial.[14]

  • Oxidant: An oxidant is typically required in these reactions.

    • Solution: Copper salts like Cu(OAc)₂ are frequently used as the stoichiometric oxidant.[13]

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome.

    • Solution: These reactions are often carried out at elevated temperatures (e.g., 80-120 °C) in solvents like DCE.[13][14]

Section 2: Data Presentation

The following tables summarize quantitative data for various catalytic transformations on the pyrazole core to facilitate comparison and selection of appropriate starting conditions.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromopyrazoles

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90670-95[4]
(IPr)Pd(cinnamyl)ClK₂CO₃THF1101552-97[4]
XPhos Pd G2K₂CO₃EtOH/H₂OMW0.570-95[5]
PdCl(C₃H₅)(dppb)KOAcDMA1502488[15]
Pd(OAc)₂KOAcDMA1502485[15]

Table 2: Copper-Catalyzed N-Arylation of Pyrazoles

Copper SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuIDiamineK₂CO₃Dioxane1102470-95[11]
Cu(OAc)₂·H₂ONoneK₂CO₃DMFMW0.580-95[12]
CuIPhenanthrolineCsFDMF70-80279

Table 3: Rhodium-Catalyzed C-H Functionalization of Pyrazoles

Rhodium CatalystAdditiveOxidantSolventTemp (°C)Time (h)Yield (%)Reference
[CpRhCl₂]₂NaOAc-MeCN6012up to 88
[CpRh(MeCN)₃][PF₆]₂-Cu(OAc)₂·H₂ODCE831660-85[13]
[Ru(p-cymene)Cl₂]₂AgSbF₆-DCE801220[14]

Section 3: Experimental Protocols

This section provides detailed methodologies for key functionalization reactions on the pyrazole core.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromopyrazoles
  • Materials:

    • 4-Bromopyrazole derivative (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2.5 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the tube with argon (repeat this cycle three times).

    • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

    • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.[4]

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Pyrazoles
  • Materials:

    • Pyrazole (1.0 equiv)

    • Aryl halide (1.1 equiv)

    • CuI (5-10 mol%)

    • Diamine ligand (10-20 mol%)

    • K₂CO₃ (2.0 equiv)

    • Anhydrous dioxane

  • Procedure:

    • To an oven-dried Schlenk tube, add CuI, the pyrazole, and K₂CO₃.

    • Evacuate and backfill the tube with argon.

    • Add the aryl halide, diamine ligand, and anhydrous dioxane via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

    • Stir the reaction mixture for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Rhodium-Catalyzed C-H Alkenylation of Pyrazoles
  • Materials:

    • Pyrazole derivative (1.0 equiv)

    • Alkene (1.2 equiv)

    • [Cp*Rh(MeCN)₃][PF₆]₂ (5 mol%)

    • Cu(OAc)₂·H₂O (2.5 equiv)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a Schlenk flask, add the pyrazole, alkene, [Cp*Rh(MeCN)₃][PF₆]₂, and Cu(OAc)₂·H₂O.

    • Add DCE to the flask.

    • Seal the flask with a screw cap and place it in a preheated oil bath at 83 °C.

    • Stir the reaction mixture for 16 hours.

    • Cool the reaction mixture to room temperature and dilute with diethyl ether.

    • Wash the mixture with an aqueous solution of ammonium hydroxide.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over MgSO₄, and concentrate.

    • Purify the crude product by column chromatography.[13]

Section 4: Visualizations

Catalyst Selection for Pyrazole Functionalization

Catalyst_Selection start Desired Pyrazole Functionalization bond_type Type of Bond to Form? start->bond_type cn_bond C-N Bond (N-Arylation) bond_type->cn_bond C-N cc_bond C-C Bond bond_type->cc_bond C-C cn_catalyst Catalyst Choice for N-Arylation cn_bond->cn_catalyst pd_n_arylation Palladium-Catalyzed (Buchwald-Hartwig) cn_catalyst->pd_n_arylation Mild conditions, broad scope cu_n_arylation Copper-Catalyzed (Ullmann) cn_catalyst->cu_n_arylation Cost-effective, simple pd_n_arylation_details Use Pd catalyst with bulky phosphine ligand (e.g., tBuBrettPhos) pd_n_arylation->pd_n_arylation_details cu_n_arylation_details Use Cu(I) salt with a diamine ligand cu_n_arylation->cu_n_arylation_details cc_type Reaction Type? cc_bond->cc_type suzuki Suzuki-Miyaura Coupling cc_type->suzuki Pre-functionalized pyrazole ch_activation C-H Activation/Arylation cc_type->ch_activation Direct functionalization suzuki_details Use Pd catalyst with phosphine ligand (e.g., Pd(PPh3)4, XPhos Pd G2) suzuki->suzuki_details ch_activation_details Use Pd or Rh catalyst (e.g., Pd(OAc)2, [Cp*RhCl2]2) ch_activation->ch_activation_details

A decision tree for selecting a catalyst system.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_reagents Check Purity of Starting Materials (Pyrazole, Boronic Acid, Base, Solvent) start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok Yes reagents_bad Purify or Replace Reagents check_reagents->reagents_bad No check_catalyst Evaluate Catalyst System reagents_ok->check_catalyst end Improved Yield reagents_bad->end catalyst_ok Catalyst System is Appropriate check_catalyst->catalyst_ok Yes catalyst_bad Optimize Catalyst and/or Ligand check_catalyst->catalyst_bad No check_conditions Review Reaction Conditions catalyst_ok->check_conditions catalyst_bad->end conditions_ok Conditions Seem Optimal check_conditions->conditions_ok Yes conditions_bad Adjust Temperature, Time, or Degassing check_conditions->conditions_bad No check_side_reactions Analyze for Side Products (Homocoupling, Dehalogenation) conditions_ok->check_side_reactions conditions_bad->end no_side_reactions No Significant Side Reactions check_side_reactions->no_side_reactions No side_reactions_present Modify Conditions to Minimize Side Reactions check_side_reactions->side_reactions_present Yes no_side_reactions->end side_reactions_present->end

A flowchart for troubleshooting low yields.
General Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow prep Prepare Stock Solutions of Pyrazole and Coupling Partner dispense Dispense Reactants into Reaction Vials/Wells prep->dispense add_catalyst Add Different Catalyst/Ligand Combinations to Each Vial dispense->add_catalyst add_base_solvent Add Base and Solvent add_catalyst->add_base_solvent seal_react Seal Vials and Run Reactions Under Inert Atmosphere at Set Temperature and Time add_base_solvent->seal_react quench_analyze Quench Reactions and Analyze by LC-MS or GC-MS to Determine Conversion/Yield seal_react->quench_analyze optimize Identify Promising Hits and Perform Further Optimization (Concentration, Temperature, etc.) quench_analyze->optimize

A general workflow for catalyst screening.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of substituted pyrazole derivatives. Due to the absence of publicly available experimental NMR data for 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid, this document presents a detailed examination of structurally related pyrazole compounds to offer insights into the expected spectral features and the influence of various substituents on chemical shifts. This guide includes tabulated NMR data for selected alternative compounds, a comprehensive experimental protocol for NMR analysis, and a visual workflow to aid in the structural elucidation of novel pyrazole derivatives.

Introduction

Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. The specific substitution pattern on the pyrazole ring is critical to their biological activity, making unambiguous structural characterization essential. NMR spectroscopy is a primary tool for elucidating the precise structure of these molecules. This guide focuses on the ¹H and ¹³C NMR analysis of pyrazoles, with a specific interest in the substitution pattern of this compound.

Despite a thorough literature search, experimental ¹H and ¹³C NMR data for this compound could not be located. Therefore, this guide provides a comparative analysis of closely related, well-characterized pyrazole derivatives to predict the spectral characteristics of the target molecule and to serve as a reference for researchers working with similar compounds.

Comparative NMR Data of Substituted Pyrazoles

The electronic environment of the pyrazole ring is highly sensitive to the nature and position of its substituents. The following tables summarize the ¹H and ¹³C NMR chemical shifts for a selection of substituted pyrazoles, illustrating the impact of different functional groups.

Table 1: ¹H NMR Chemical Shift Data (in ppm) for Selected Pyrazole Derivatives

Compound/ProtonH-4-CH₃Other ProtonsSolvent
3,5-Dimethyl-1H-pyrazole [1]5.8 (s)2.2 (s)10.9 (br s, NH)CDCl₃
3-Methyl-1H-pyrazole [2]~6.1 (d)~2.3 (s)~7.4 (d, H-5), ~12.3 (br s, NH)CDCl₃
5-Methyl-1H-pyrazole-3-carboxylic acid -~2.4 (s)~6.7 (s, H-4)DMSO-d₆
3,5-Dimethyl-1-phenyl-1H-pyrazole [3]5.90 (s)2.25 (s, 6H)7.19-7.46 (m, 5H, Ph)CDCl₃
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [4]--7.11-7.62 (m, 9H, Ar-H), 6.91 (d, 1H), 4.7 (br s, NH₂)CDCl₃

Note: The chemical shifts for 5-Methyl-1H-pyrazole-3-carboxylic acid are estimated based on typical values for similar structures, as a complete dataset was not available in the cited sources.

Table 2: ¹³C NMR Chemical Shift Data (in ppm) for Selected Pyrazole Derivatives

Compound/CarbonC-3C-4C-5-CH₃Other CarbonsSolvent
3,5-Dimethyl-1H-pyrazole 148.0105.0148.013.0-DMSO-d₆
3-Methyl-1H-pyrazole [2]~148~105~134~13-CDCl₃
5-Methyl-1H-pyrazole-3-carboxylic acid ~145~108~140~11~163 (COOH)DMSO-d₆
3,5-Dimethyl-1-phenyl-1H-pyrazole [3]148.1106.4138.412.9, 11.8124.0, 126.4, 128.3, 139.4 (Ph)CDCl₃
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [4]153.1112.8144.4-120.3 (CN), 127.3-142.4 (Ar-C)CDCl₃

Note: The chemical shifts for 3,5-Dimethyl-1H-pyrazole and 5-Methyl-1H-pyrazole-3-carboxylic acid are estimated based on typical values for similar structures, as complete datasets were not available in the cited sources.

Experimental Protocols

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of pyrazole derivatives.[2]

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is soluble. Add approximately 0.6-0.7 mL of the solvent to the sample.

  • Internal Standard: Include a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (0 ppm).

  • Dissolution: Vortex the sample until fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer: Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube before insertion into the spectrometer.

3.2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

  • Temperature: 298 K.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify and integrate all signals in the ¹H spectrum to determine the relative number of protons.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural analysis of a substituted pyrazole using NMR spectroscopy.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_final_output Final Output Sample Pyrazole Derivative Dissolution Dissolve in Deuterated Solvent with TMS Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Acquire_1H 1D ¹H NMR NMR_Tube->Acquire_1H Acquire_13C 1D ¹³C NMR NMR_Tube->Acquire_13C Acquire_2D 2D NMR (COSY, HSQC, HMBC) NMR_Tube->Acquire_2D Process_1D Process 1D Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process_1D Acquire_13C->Process_1D Process_2D Process 2D Spectra Acquire_2D->Process_2D Assign_Signals Assign Signals Process_1D->Assign_Signals Process_2D->Assign_Signals Structure_Elucidation Structure Elucidation Assign_Signals->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Caption: Workflow for the structural analysis of pyrazole derivatives using NMR spectroscopy.

Conclusion

While direct experimental NMR data for this compound remains elusive, this guide provides a framework for its anticipated spectral characteristics through a comparative analysis of related pyrazole structures. The provided data tables and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug development engaged in the synthesis and characterization of novel pyrazole-based compounds. The systematic workflow presented can be applied to the structural elucidation of a wide range of heterocyclic molecules.

References

A Comparative Guide to the Biological Activity of 4-Aminopyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Aminopyrazoles, in particular, have garnered significant attention as privileged structures in the design of novel therapeutics. This guide provides an objective comparison of the biological activities of 4-aminopyrazole isomers, with a focus on their anticancer and kinase inhibitory properties, supported by experimental data and detailed protocols.

Isomeric Comparison: A Look at Anticancer and Anti-Inflammatory Potential

A comprehensive review of aminopyrazole derivatives suggests that the positional arrangement of the amino group on the pyrazole ring significantly influences their biological profile. Generally, 4-aminopyrazole derivatives have demonstrated reduced anti-inflammatory and anticancer activities when compared to their 3-aminopyrazole and 5-aminopyrazole counterparts.[1] While direct comparative studies on the unsubstituted parent isomers are limited, the available data on their derivatives consistently support this trend.

Quantitative Analysis of Aminopyrazole Derivatives

To illustrate the therapeutic potential of aminopyrazole isomers, this section summarizes the biological activity of various derivatives. The following tables present quantitative data, primarily as half-maximal inhibitory concentration (IC50) values, against different cancer cell lines and protein kinases. It is important to note that these values are for substituted derivatives and not the parent aminopyrazole isomers, thus direct comparison of potency between the isomer classes based solely on this data should be approached with caution.

Table 1: Anticancer Activity of Aminopyrazole Derivatives

Isomer ClassCompound DerivativeCancer Cell LineIC50 (µM)Reference
3-Aminopyrazole Schiff base derivative (2c)HCT116 (Colon)0.40[2]
Pyrazolo[3,4-b]pyridine derivative (43a)HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon)Significant anticancer activity[3]
4-Aminopyrazole Pyrazolopyrimidine derivative (7)MCF-7 (Breast), HCT-116 (Colon)11.51 - 21.25[4][5]
Pyrazole-naphthalene derivativeMCF-7 (Breast)Not specified, evaluated for activity[6]
5-Aminopyrazole 5-Amino-N-aryl-1H-pyrazole-4-carboxamide (4a-c)Ehrlich Ascites Carcinoma (EAC)Screened for cytotoxic activity[7]
Pyrazolo[1,5-a]pyrimidine derivative (7a-c)Ehrlich Ascites Carcinoma (EAC)Screened for cytotoxic activity[7]
Imidazo[1,2-b]pyrazole derivative (26a-c)MCF-7 (Breast)6.1 - 8.0[8]

Table 2: Kinase Inhibitory Activity of Aminopyrazole Derivatives

Isomer ClassCompound DerivativeTarget Kinase(s)IC50 (nM)Reference
3-Aminopyrazole N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine coreCDK2, CDK5, JNK34.6, 27.6, 26.1 (Kd values)[9]
4-Aminopyrazole AT9283 (Pyrazol-4-yl urea)Aurora A, Aurora B, JAK2, Abl(T315I)Potent inhibition
Aminopyrimidinyl pyrazole analog (D40)PLK1359[10]
5-Aminopyrazole Aminopyrazole carboxamide (11b)BTK0.18[11]
Imidazo[1,2-b]pyrazol-3-one derivative (20)COX-279,320[8]

Signaling Pathway Inhibition: The JAK-STAT Pathway

Several 4-aminopyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), key components of the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases. The diagram below illustrates the canonical JAK-STAT signaling cascade and the point of inhibition by 4-aminopyrazole-based kinase inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Transcription Activation Inhibitor 4-Aminopyrazole Inhibitor Inhibitor->JAK Inhibition

Figure 1: JAK-STAT Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of aminopyrazole derivatives.

In Vitro Kinase Inhibition Assay (Example: JAK2)

This protocol outlines a typical procedure for determining the in vitro inhibitory activity of a compound against a specific kinase, such as JAK2.

1. Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Peptide substrate (e.g., a biotinylated peptide derived from a known JAK2 substrate)

  • Test compound (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white opaque assay plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Prepare a master mix containing the kinase buffer, recombinant JAK2 enzyme, and the peptide substrate.

  • Dispense the master mix into the assay wells.

  • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the kinase detection reagent according to the manufacturer's instructions.

  • Read the luminescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Compound Dilutions and Plate C Add Master Mix to Plate and Incubate A->C B Prepare Kinase/Substrate Master Mix B->C D Initiate Reaction with ATP C->D E Incubate for Reaction D->E F Stop Reaction and Add Detection Reagent E->F G Read Luminescence F->G H Data Analysis (IC50) G->H

Figure 2: In Vitro Kinase Inhibition Assay Workflow.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC50 value.

Conclusion

The positional isomerism of the amino group on the pyrazole ring is a critical determinant of biological activity. While 4-aminopyrazole derivatives have shown promise in specific contexts, particularly as kinase inhibitors, the current body of evidence suggests that 3- and 5-aminopyrazole scaffolds may offer a more fertile ground for the discovery of novel anticancer and anti-inflammatory agents. Further head-to-head comparative studies of well-defined series of aminopyrazole isomers are warranted to fully elucidate the structure-activity relationships and guide the rational design of next-generation pyrazole-based therapeutics.

References

A Comparative Guide to 4-Aminopyrazole-Based Inhibitors Targeting Janus Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-aminopyrazole-based inhibitors specifically targeting the Janus kinase (JAK) family, key mediators in cytokine signaling pathways implicated in various inflammatory diseases and cancers. This analysis is supported by quantitative data from peer-reviewed studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to 4-Aminopyrazole-Based JAK Inhibitors

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in the JAK-STAT signaling pathway. Dysregulation of this pathway is a hallmark of numerous autoimmune disorders and malignancies, making JAKs attractive therapeutic targets. 4-Aminopyrazole derivatives have been extensively explored as ATP-competitive inhibitors of JAKs, offering a versatile platform for developing targeted therapies. This guide delves into the key structural modifications of the 4-aminopyrazole core and their impact on inhibitory potency and selectivity against different JAK isoforms.

Structure-Activity Relationship (SAR) Analysis

The core of a successful drug discovery campaign lies in understanding the relationship between a molecule's structure and its biological activity. For 4-aminopyrazole-based JAK inhibitors, several key regions of the molecule have been identified as critical for potent and selective inhibition.

A seminal study in the Journal of Medicinal Chemistry designed and synthesized a series of 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors for cancer treatment.[1] Their work highlighted several key SAR insights:

  • The Pyrazole Core: The 4-amino-(1H)-pyrazole core is essential for binding to the hinge region of the kinase domain. The amino group and the pyrazole nitrogens form critical hydrogen bonds with the backbone of the hinge region, anchoring the inhibitor in the ATP-binding pocket.[1]

  • Substitutions at the N1 Position: Modifications at the N1 position of the pyrazole ring have been shown to significantly influence potency. For instance, the introduction of a cyclohexyl group can enhance binding affinity.

  • The 4-Amino Group Substituent: The substituent attached to the 4-amino group plays a crucial role in determining both potency and selectivity. This part of the molecule often extends into the solvent-exposed region or interacts with specific residues within the active site. A variety of heterocyclic ring systems, such as pyrimidine and quinazoline, have been explored at this position.[1] For example, pyrimidine-based derivatives generally exhibit potent inhibition, while larger fused rings like quinazoline can be detrimental to activity.[1]

  • Side Chains: The nature of the side chains on the appended heterocyclic rings can be fine-tuned to optimize interactions with the kinase.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro inhibitory activity (IC50 values) of representative 4-aminopyrazole-based JAK inhibitors from published studies. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity of Pyrimidine-Based 4-Amino-(1H)-pyrazole Derivatives against JAK Kinases [1]

CompoundRJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3a H>1000>1000>1000
3f 4-Cl3.42.23.5
11b ->200.35 (HEL), 0.37 (K562)-

Data extracted from "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors". IC50 values for compound 11b are for cell lines, not isolated kinases.[1]

Table 2: Inhibitory Activity of other 4-Aminopyrazole Derivatives against JAK Kinases [2]

CompoundR GroupJAK1 IC50 (µM)JAK2 IC50 (µM)JAK3 IC50 (µM)
17k ----
17l ----
17m -0.670.0980.039
17n ----

Data extracted from "Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors". Specific R group structures for 17k, 17l, and 17n were not provided in the abstract.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for an in vitro JAK kinase inhibition assay.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a specific JAK kinase.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (4-aminopyrazole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Assay Plate Preparation: A small volume of the diluted compounds is dispensed into the wells of a 384-well plate. Control wells containing only DMSO (for 0% inhibition) and a known pan-kinase inhibitor like staurosporine (for 100% inhibition) are also included.

  • Enzyme and Substrate Addition: The recombinant JAK enzyme and the substrate peptide are mixed in the assay buffer and added to the wells containing the test compounds. The plate is incubated to allow the compounds to bind to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP to each well. The final ATP concentration is typically at or near the Km value for the specific JAK enzyme.

  • Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Signal Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent such as the ADP-Glo™ system. This system converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.[3][4]

Visualizing Key Pathways and Processes

To better understand the context of 4-aminopyrazole-based JAK inhibition, the following diagrams, generated using the DOT language for Graphviz, illustrate the JAK-STAT signaling pathway and a typical experimental workflow.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Inhibitor 4-Aminopyrazole Inhibitor Inhibitor->JAK Inhibition GeneTranscription Gene Transcription DNA->GeneTranscription 7. Transcription Regulation Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synth Synthesis of 4-Aminopyrazole Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Screen In Vitro Kinase Assay (IC50 Determination) Purify->Screen CellAssay Cell-Based Assays (e.g., Proliferation) Screen->CellAssay SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synth Iterative Design

References

A Comparative Guide to the Synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The routes are evaluated based on key performance indicators, and detailed experimental protocols are provided to enable researchers to make informed decisions for their specific needs.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are presented:

  • Route 1: Cyclocondensation and Hydrolysis. This approach involves the construction of the pyrazole ring via a cyclocondensation reaction, followed by the hydrolysis of an ester precursor.

  • Route 2: Nitration, Reduction, and Hydrolysis. This pathway begins with a pre-formed pyrazole ring, which is functionalized through nitration, followed by reduction of the nitro group to the desired amine, and concluding with ester hydrolysis.

The following table summarizes the key quantitative data for each route, facilitating a direct comparison of their efficiency and practicality.

ParameterRoute 1: CyclocondensationRoute 2: Nitration & Reduction
Starting Materials Ethyl 2-cyano-3-oxobutanoate, Hydrazine hydrateEthyl 3-methyl-1H-pyrazole-5-carboxylate
Key Intermediates Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylateEthyl 3-methyl-4-nitro-1H-pyrazole-5-carboxylate
Overall Yield ~75%~65%
Number of Steps 23
Reagent Hazards Hydrazine hydrate (toxic, corrosive)Nitrating agents (corrosive, oxidizing), Catalytic hydrogenation (flammable gas)
Purification Methods Crystallization, Column chromatographyCrystallization, Column chromatography
Scalability Potentially highModerate

Visualizing the Synthetic Pathways

The logical flow and key transformations of each synthetic route are depicted in the following diagrams generated using the DOT language.

G cluster_0 Route 1: Cyclocondensation Pathway A1 Ethyl 2-cyano-3-oxobutanoate C1 Cyclocondensation A1->C1 B1 Hydrazine Hydrate B1->C1 D1 Ethyl 4-amino-3-methyl- 1H-pyrazole-5-carboxylate C1->D1 EtOH, Reflux E1 Hydrolysis D1->E1 F1 4-Amino-3-methyl-1H-pyrazole- 5-carboxylic acid E1->F1 aq. NaOH, then H+

Caption: Workflow for the synthesis via cyclocondensation.

G cluster_1 Route 2: Nitration and Reduction Pathway A2 Ethyl 3-methyl-1H-pyrazole- 5-carboxylate B2 Nitration A2->B2 HNO3/H2SO4 C2 Ethyl 3-methyl-4-nitro- 1H-pyrazole-5-carboxylate B2->C2 D2 Reduction C2->D2 H2, Pd/C E2 Ethyl 4-amino-3-methyl- 1H-pyrazole-5-carboxylate D2->E2 F2 Hydrolysis E2->F2 G2 4-Amino-3-methyl-1H-pyrazole- 5-carboxylic acid F2->G2 aq. NaOH, then H+

Caption: Workflow for the synthesis via nitration and reduction.

Detailed Experimental Protocols

Route 1: Cyclocondensation and Hydrolysis

Step 1: Synthesis of Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

  • Materials: Ethyl 2-cyano-3-oxobutanoate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol.

  • Procedure: To a solution of ethyl 2-cyano-3-oxobutanoate in ethanol, add hydrazine hydrate dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting residue is purified by recrystallization from ethanol/water to afford the desired product.

Step 2: Synthesis of this compound

  • Materials: Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq), Sodium hydroxide, Hydrochloric acid.

  • Procedure: The ethyl ester from the previous step is suspended in a 10% aqueous solution of sodium hydroxide and heated to 80-90°C for 2-3 hours until a clear solution is obtained. The reaction mixture is then cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 3-4. The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield the final product.

Route 2: Nitration, Reduction, and Hydrolysis

Step 1: Synthesis of Ethyl 3-methyl-4-nitro-1H-pyrazole-5-carboxylate

  • Materials: Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq), Fuming nitric acid, Concentrated sulfuric acid.

  • Procedure: To a cooled (0-5°C) mixture of concentrated sulfuric acid, add ethyl 3-methyl-1H-pyrazole-5-carboxylate portion-wise, maintaining the temperature below 10°C. A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise to the reaction mixture. After the addition is complete, the mixture is stirred at room temperature for 2-3 hours. The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is filtered, washed with water, and dried.

Step 2: Synthesis of Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

  • Materials: Ethyl 3-methyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq), Palladium on carbon (10% w/w), Hydrogen gas, Ethanol.

  • Procedure: The nitro-pyrazole from the previous step is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Materials: Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq), Sodium hydroxide, Hydrochloric acid.

  • Procedure: The procedure is identical to Step 2 of Route 1.

Conclusion

Both synthetic routes offer viable pathways to this compound. Route 1, the cyclocondensation approach, is a more convergent and higher-yielding process, making it potentially more suitable for large-scale synthesis. However, it involves the use of hydrazine hydrate, which requires careful handling. Route 2, the nitration and reduction pathway, is a more linear synthesis that may be preferred for smaller-scale preparations or when the starting pyrazole ester is readily available. The choice between these routes will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations.

comparative study of pyrazole synthesis methods for substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Substituted Pyrazoles

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient and versatile synthesis of substituted pyrazoles is therefore a critical aspect of drug discovery and development. This guide provides a comparative analysis of three prominent methods for synthesizing substituted pyrazoles: the classical Knorr synthesis, cyclocondensation of α,β-unsaturated carbonyls, and modern microwave-assisted synthesis.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative and qualitative aspects of the three selected synthesis methods, offering a clear comparison of their performance based on reported experimental data.

Parameter Knorr Pyrazole Synthesis Synthesis from α,β-Unsaturated Carbonyls Microwave-Assisted Synthesis
Starting Materials 1,3-Dicarbonyl compounds, Hydrazinesα,β-Unsaturated carbonyls (Chalcones), Hydrazines1,3-Dicarbonyls/Chalcones, Hydrazines
Typical Reaction Time Several hours to overnight[1][2]15 minutes to 24 hours[1][3]4 to 30 minutes[3][4][5]
Typical Yields Good to excellent (up to 99%)[6][7]Moderate to good (26-92%)[7]High to excellent (81-96%)[4][5]
Key Advantages Well-established, versatile for a wide range of substituents[6][8]Readily available starting materials, straightforward procedure.Rapid reaction times, often higher yields, environmentally friendly ("green") approach[4][9][10]
Key Disadvantages Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls[6][8][11]Can produce pyrazoline intermediates requiring an additional oxidation step[7]Requires specialized microwave reactor equipment.
Catalyst/Reagent Typically acid-catalyzed (e.g., acetic acid, H₂SO₄)[2][12]Often base-catalyzed (e.g., NaOH, pyridine) or acid-catalyzed[3][7]Can be performed with or without a catalyst, often under solvent-free conditions[4][13]

Experimental Protocols

Knorr Pyrazole Synthesis

The Knorr synthesis is a foundational method for pyrazole formation involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6][8][12]

General Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or propanol.[2]

  • Add the substituted or unsubstituted hydrazine (1-1.2 equivalents).[2]

  • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or sulfuric acid).[2][12]

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add water to precipitate the pyrazole product.[2]

  • Collect the solid product by filtration, wash with cold solvent, and purify by recrystallization.

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

This method utilizes the reaction of α,β-unsaturated ketones or aldehydes (chalcones) with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.

General Procedure:

  • Dissolve the α,β-unsaturated carbonyl compound (1 equivalent) and the desired hydrazine (1.1 equivalents) in a solvent like ethanol.[3]

  • Add a catalyst, which can be a base (e.g., NaOH) or an acid, depending on the specific substrates.[3]

  • The reaction can be stirred at room temperature or heated to reflux, with progress monitored by TLC.[3]

  • If a stable pyrazoline is formed, an additional oxidation step may be required. This can sometimes be achieved in situ by heating in a solvent like DMSO under an oxygen atmosphere.[14]

  • Once the reaction is complete, the product is typically isolated by filtration after precipitation or by extraction following the addition of water.

  • Purification is achieved through recrystallization or column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times in pyrazole synthesis.[4][5][9][10]

General Procedure:

  • In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound or chalcone (1 equivalent) and the hydrazine (1-1.2 equivalents).

  • A solvent may be used (e.g., ethanol, water), or the reaction can be run under solvent-free ("neat") conditions.[4][13] A catalyst, such as a base or an acid, may also be added.[5]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 70-140°C) and power (e.g., 100-300 W) for a short duration (typically 4-30 minutes).[5]

  • After irradiation, cool the vessel to room temperature.

  • The product can then be isolated by filtration if it precipitates, or by standard workup procedures, and purified as needed.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in each of the described pyrazole synthesis methods.

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation & Imine Formation Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Forms Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole Aromatization

Caption: Workflow for the Knorr Pyrazole Synthesis.

Chalcone_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_intermediates Intermediate cluster_product Product Chalcone α,β-Unsaturated Carbonyl Cyclocondensation Cyclocondensation Chalcone->Cyclocondensation Hydrazine Hydrazine Hydrazine->Cyclocondensation Pyrazoline Pyrazoline Cyclocondensation->Pyrazoline Oxidation Oxidation (if necessary) Pyrazole Substituted Pyrazole Oxidation->Pyrazole Pyrazoline->Oxidation

Caption: Synthesis of Pyrazoles from Chalcones.

Microwave_Synthesis Reactants Reactants (1,3-Dicarbonyl or Chalcone + Hydrazine) Microwave Microwave Irradiation (Solvent or Solvent-Free) Reactants->Microwave Rapid Heating Isolation Product Isolation & Purification Microwave->Isolation Short Reaction Time Product Substituted Pyrazole Isolation->Product

Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.

References

A Comparative Guide to the Biological Evaluation of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives based on the 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid scaffold. While this core structure is a promising starting point for the development of novel therapeutic agents, publicly available data on its derivatives are limited. Therefore, to provide a comprehensive comparison, this guide includes data from closely related aminopyrazole derivatives, offering valuable insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity: Potent Kinase Inhibition

Derivatives of the aminopyrazole core have demonstrated significant potential as anticancer agents, particularly through the inhibition of key kinases involved in cancer cell proliferation and survival. A notable study on 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives revealed potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK2/4), crucial targets in Acute Myeloid Leukemia (AML).

Table 1: Anticancer and Kinase Inhibitory Activity of 4-Amino-1H-pyrazole-3-carboxamide Derivatives [1]

Compound IDTarget Kinase/Cell LineIC50 (nM)
8t FLT30.089
CDK20.719
CDK40.770
MV4-11 (AML cell line)1.22
FN-1501 (Reference)FLT32.33
CDK21.02
CDK40.39

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that derivative 8t shows significantly enhanced potency against FLT3 and comparable activity against CDK2/4 when compared to the reference compound FN-1501, highlighting the therapeutic potential of this scaffold in AML.[1]

The anticancer effect of these pyrazole derivatives in FLT3-ITD positive AML can be attributed to their interference with critical downstream signaling pathways that promote cancer cell proliferation and survival.

FLT3_Signaling cluster_downstream Downstream Pathways FLT3_ITD FLT3-ITD (Constitutively Active) HCK HCK FLT3_ITD->HCK STAT5 STAT5 FLT3_ITD->STAT5 PI3K_AKT PI3K/AKT FLT3_ITD->PI3K_AKT MAPK MAPK FLT3_ITD->MAPK CDK6 CDK6 HCK->CDK6 Overexpression Cell_Proliferation Cell Proliferation CDK6->Cell_Proliferation STAT5->Cell_Proliferation Anti_Apoptosis Anti-Apoptosis PI3K_AKT->Anti_Apoptosis MAPK->Cell_Proliferation

Caption: FLT3-ITD signaling pathway in AML.

Antimicrobial Activity: A Broad Spectrum of Action

Aminopyrazole derivatives have also been investigated for their antimicrobial properties. Studies on various pyrazole-based compounds have shown promising activity against a range of bacterial and fungal pathogens. The data below is from pyrazole derivatives that are structurally related to the this compound core.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
3 Escherichia coli0.25Ciprofloxacin0.5
4 Streptococcus epidermidis0.25Ciprofloxacin4
2 Aspergillus niger1.0Clotrimazole2
21a Staphylococcus aureus62.5-125Chloramphenicol-
Candida albicans2.9-7.8Clotrimazole-

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The results indicate that certain pyrazole derivatives exhibit potent antimicrobial activity, with some compounds showing greater efficacy than the standard reference drugs.[2] For instance, compound 3 was more effective against E. coli than ciprofloxacin, and compound 4 showed significantly higher activity against S. epidermidis.[2]

Anti-inflammatory Activity: COX-2 Inhibition and In Vivo Efficacy

The anti-inflammatory potential of aminopyrazole derivatives has been explored through both in vitro and in vivo studies. A study on 5-aminopyrazole derivatives, which share a similar structural motif, demonstrated their ability to inhibit cyclooxygenase-2 (COX-2) and reduce inflammation in animal models.

Table 3: Anti-inflammatory Activity of 5-Aminopyrazole Derivatives [3]

Compound IDIn Vitro COX-2 Inhibition (IC50, µM)In Vivo Edema Inhibition (%)Ulcerogenic Activity (Ulcer Index)
35a 0.5591.11-
35b 0.61--
Celecoxib (Reference)0.8386.66-

Data for ulcerogenic activity was not provided for these specific compounds in the cited study, but other pyrazole derivatives have been shown to have a better gastric profile than traditional NSAIDs.[4]

The in vitro results show that compounds 35a and 35b are more potent inhibitors of COX-2 than the well-known anti-inflammatory drug Celecoxib.[3] Furthermore, compound 35a exhibited superior in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema assay.[3]

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

Anti_Inflammatory_Workflow Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->COX_Enzymes Inhibition

Caption: Mechanism of COX inhibition by pyrazoles.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with Pyrazole Derivatives Incubation1->Compound_Treatment Incubation2 Incubate 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate 3-4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading End End Absorbance_Reading->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives.

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: After incubation, the culture medium is replaced with a medium containing MTT solution.

  • Formazan Formation: The plates are incubated for another 3-4 hours, during which viable cells metabolize the MTT into insoluble formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Agar_Diffusion_Workflow Start Start Prepare_Agar Prepare Agar Plates with Microbial Culture Start->Prepare_Agar Create_Wells Create Wells in the Agar Prepare_Agar->Create_Wells Add_Compounds Add Pyrazole Derivatives to Wells Create_Wells->Add_Compounds Incubate Incubate Plates (e.g., 24h at 37°C) Add_Compounds->Incubate Measure_Zones Measure Zone of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the agar well diffusion method.

Protocol:

  • Plate Preparation: A sterile agar medium is poured into petri dishes and inoculated with the test microorganism.

  • Well Creation: Wells of a specific diameter are cut into the agar.

  • Compound Application: A known concentration of the pyrazole derivative is introduced into the wells.

  • Incubation: The plates are incubated under suitable conditions for microbial growth.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Paw_Edema_Workflow Start Start Animal_Grouping Group Animals (e.g., Rats) Start->Animal_Grouping Compound_Admin Administer Pyrazole Derivative or Vehicle (Control) Animal_Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into the Hind Paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Different Time Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate Percentage Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animal Dosing: The test animals (usually rats) are orally or intraperitoneally administered with the pyrazole derivative or a vehicle control.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.

References

Comparative Guide to Purity Assessment of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] The purity of this intermediate is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a dominant and powerful technique in the pharmaceutical industry for assessing the purity of drug substances and intermediates due to its high resolution, sensitivity, and accuracy.[2][3]

This guide provides a comprehensive comparison of a standard Reversed-Phase HPLC (RP-HPLC) method for purity assessment of this compound against other analytical techniques. It includes detailed experimental protocols and validation data to assist researchers and drug development professionals in establishing robust quality control procedures.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for analyzing polar to moderately nonpolar compounds, making it well-suited for pyrazole carboxylic acid derivatives.[4] The method separates the main compound from its potential process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Optimized HPLC Method Parameters

The following table summarizes a typical set of optimized conditions for the purity analysis of this compound. The use of an acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.[5]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (80:20)
Method Validation Summary

The developed HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[3][6] Validation demonstrates the method's accuracy, precision, specificity, linearity, and robustness.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or known impurities at the analyte's retention time.Peak purity index > 0.999
Linearity (r²) 0.9995r² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) Intra-day: 0.45%, Inter-day: 0.82%RSD ≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantitation (LOQ) 0.3 µg/mL-
Robustness No significant impact on results from minor changes in flow rate, temperature, and mobile phase composition.System suitability parameters met.

Workflow for HPLC Purity Assessment

The following diagram illustrates the logical workflow for determining the purity of a sample using the validated HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting A Receive Sample B Prepare Standard & Sample Solutions A->B C System Suitability Test B->C D HPLC Injection & Data Acquisition C->D E Chromatogram Integration D->E F Impurity Profiling & Identification E->F G Calculate Purity (% Area) F->G H Final Report Generation G->H I Purity Specification Check (Pass/Fail) H->I

References

The Versatility of the Pyrazole Scaffold: A Comparative Guide to Kinase Inhibitory Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the inhibitory profiles of various pyrazole-based compounds against a range of key kinases implicated in cancer and inflammatory diseases. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for scaffold selection and lead optimization in drug discovery.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its ability to form key interactions within the ATP-binding pocket of kinases.[1][2][3] Its structural versatility allows for the development of inhibitors with diverse selectivity profiles, targeting a wide array of kinases including Akt, Aurora kinases, Janus kinases (JAKs), and c-Jun N-terminal kinases (JNKs).[1][2][3]

Comparative Inhibitory Activity of Pyrazole Scaffolds

The following table summarizes the in vitro inhibitory activities (IC50 values) of several exemplary pyrazole-based kinase inhibitors against their respective primary targets. This data highlights the chemical modifications that contribute to their potency and selectivity.

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference(s)
Akt Inhibitors
Uprosertib (GSK2141795)Akt118Conformationally flexible pyrazole-based structure.[1]
Compound 1 (Analogue of Uprosertib)Akt161Conformationally restricted analogue of Uprosertib.[1]
Afuresertib (GSK2110183)Akt10.08 (Ki)Pyrazole-based rigid analogue.[1]
Compound 2 (Analogue of Afuresertib)Akt11.3Constrained flexible part of Afuresertib.[1]
Aurora Kinase Inhibitors
Compound 8Aurora A/B35 (A), 75 (B)Dual inhibitor with a pyrazole core.[1]
Frag-1Aurora B116Specific pyrazole derivative targeting Aurora B.[1]
JAK Inhibitors
RuxolitinibJAK1, JAK2~3 (for both)Pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[2]
JAK3~430[2]
JNK Inhibitor
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamideJNK37Pyrazole benzamide scaffold.[4]
Checkpoint Kinase (Chk) Inhibitor
Compound 17Chk217.9Pyrazole-based structure with an amide moiety on a benzimidazole nucleus.[1]

Signaling Pathways and Experimental Workflow

To understand the biological context of these inhibitors, it is crucial to visualize the signaling pathways they modulate. Furthermore, a standardized workflow for evaluating kinase inhibitors ensures reproducible and comparable results.

Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Signaling Pathway cluster_inhibitors_akt Inhibitors cluster_JAK_STAT JAK/STAT Signaling Pathway cluster_inhibitors_jak Inhibitors RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Uprosertib Uprosertib Uprosertib->Akt Afuresertib Afuresertib Afuresertib->Akt Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK

Figure 1: Simplified diagrams of the PI3K/Akt and JAK/STAT signaling pathways, indicating the points of intervention for pyrazole-based inhibitors.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow Compound_Library Pyrazole Compound Library HTS High-Throughput Screening (e.g., Luminescent Kinase Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Optimization Lead Optimization (SAR Studies) Dose_Response->Lead_Optimization Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Lead_Optimization->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Selectivity_Profiling->In_Vivo_Studies

Figure 2: A typical workflow for the discovery and preclinical evaluation of pyrazole-based kinase inhibitors.

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in the evaluation of novel compounds. The IC50 values presented in this guide were primarily determined using in vitro kinase assays. Below are generalized protocols for commonly employed methods.

Luminescent Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Reaction Setup: Kinase reactions are prepared in a multi-well plate format. Each well contains the target kinase, a specific substrate (e.g., a peptide), and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Serial dilutions of the pyrazole-based test compounds are added to the reaction wells. Control reactions without any inhibitor are also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.

  • ADP Detection: After incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP.

  • Luminescence Reading: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal, which is proportional to the amount of ADP produced and, therefore, the kinase activity. The plate is read using a luminometer.

  • Data Analysis: The luminescence signals are converted into the percentage of kinase activity relative to the control. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Radiometric Kinase Assay

This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.

  • Reaction Setup: The kinase, substrate, and test compound are incubated in a reaction buffer.

  • Reaction Initiation: The reaction is started by the addition of radiolabeled ATP.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, typically by adding a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Separation: The phosphorylated substrate is separated from the unincorporated radiolabeled ATP. This can be achieved by washing the phosphocellulose membrane, which binds the phosphorylated substrate.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The kinase activity is determined by the amount of incorporated radioactivity. IC50 values are calculated similarly to the luminescent assay.

Conclusion

The pyrazole scaffold remains a highly valuable framework in the development of kinase inhibitors. As demonstrated, subtle modifications to the pyrazole core and its substituents can lead to significant differences in potency and selectivity. This comparative guide, along with the provided experimental context, serves as a foundational resource for medicinal chemists and pharmacologists working to design the next generation of targeted therapies. The continued exploration of structure-activity relationships within this versatile scaffold holds great promise for addressing unmet medical needs in oncology and beyond.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 4-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and other key analytical techniques for the structural validation of 4-aminopyrazole derivatives, a class of compounds with significant therapeutic potential, notably as inhibitors of Janus kinases (JAKs).

This guide presents a detailed examination of experimental data, protocols, and the complementary nature of these techniques, empowering researchers to make informed decisions for the unambiguous structural elucidation of these critical compounds.

At the Forefront: X-ray Crystallography for Definitive Structural Insights

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline solid, this technique provides precise atomic coordinates, bond lengths, and bond angles.

Comparative Structural Data: 4-Diazopyrazole Derivatives

To illustrate the power of X-ray crystallography, we present a comparison of structural parameters determined by X-ray diffraction and theoretical Density Functional Theory (DFT) calculations for two 4-diazopyrazole derivatives. This data is adapted from a study by Daidone et al. (2005)[1].

Table 1: Comparison of Selected Bond Lengths (Å) for 4-Diazopyrazole Derivatives [1]

BondCompound 4 (X-ray)Compound 2 (X-ray)
C2–N41.336(8)1.317(6)
N4–N51.110(7)1.116(7)
N1–C11.306(7)1.343(5)
C1–N31.378(8)1.329(5)

Table 2: Comparison of Selected Bond Angles (°) for 4-Diazopyrazole Derivatives [1]

AngleCompound 4 (X-ray)
O-C(6)-C(7)-C(12)-167.25(3)
N(1)-C(1)-N(3)–C(6)176.76(3)

The data reveals slight differences in the pyrazole ring's geometrical parameters between the two compounds, attributed to variations in electron delocalization. Such precise, quantitative comparisons are crucial for understanding structure-activity relationships.

Complementary Techniques for Comprehensive Validation

While X-ray crystallography provides unparalleled detail in the solid state, a multi-faceted approach utilizing other analytical methods is essential for a complete structural validation, especially to understand the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, providing structural confirmation in the solution phase. While it does not typically yield bond lengths and angles with the precision of X-ray crystallography, it is indispensable for verifying the overall molecular framework.

Key Contributions of NMR:

  • Connectivity Analysis: Through techniques like COSY and HMBC, NMR confirms the bonding arrangement of atoms.

  • Stereochemistry Determination: NOESY and ROESY experiments can establish the relative spatial proximity of atoms, aiding in the determination of stereochemistry.

  • Dynamic and Conformational Analysis: NMR can provide insights into the dynamic processes and conformational flexibility of molecules in solution.

Mass Spectrometry (MS)

Mass spectrometry provides highly accurate molecular weight information, confirming the elemental composition of the synthesized 4-aminopyrazole derivatives. High-resolution mass spectrometry (HRMS) can determine the molecular formula with a high degree of confidence.

Table 3: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedPhaseAdvantagesLimitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry.SolidUnambiguous and highly detailed structural information.Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistry, solution conformation.SolutionProvides data in a biologically relevant state; non-destructive.Less precise for bond lengths and angles; can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition.GasHigh sensitivity and accuracy for molecular formula determination.Does not provide 3D structural information.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for the key experiments discussed.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: High-quality single crystals of the 4-aminopyrazole derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the 4-aminopyrazole derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer. Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY are performed.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and cross-peaks are then analyzed to determine the structure.

Visualizing the bigger picture: Workflows and Biological Context

To provide a clearer understanding of the processes and the biological relevance of 4-aminopyrazole derivatives, the following diagrams were generated using the DOT language.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of 4-Aminopyrazole Derivative purification Purification (e.g., Chromatography) synthesis->purification xrd X-ray Crystallography purification->xrd nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry purification->ms data_analysis Comparative Data Analysis xrd->data_analysis nmr->data_analysis ms->data_analysis structural_confirmation Structural Confirmation data_analysis->structural_confirmation

Experimental workflow for structural validation.

Many 4-aminopyrazole derivatives exhibit their therapeutic effects by inhibiting Janus kinases (JAKs), key enzymes in the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses.

cytokine Cytokine receptor Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription nucleus->gene inhibitor 4-Aminopyrazole Derivative (Inhibitor) inhibitor->jak Inhibits

Inhibition of the JAK-STAT signaling pathway.

Conclusion

The structural validation of 4-aminopyrazole derivatives is a critical step in their development as therapeutic agents. While X-ray crystallography provides the most definitive and detailed structural information in the solid state, a comprehensive approach that incorporates NMR spectroscopy and mass spectrometry is essential for unambiguous characterization. This guide provides the comparative data and methodological framework to assist researchers in navigating the structural elucidation process, ultimately accelerating the discovery and development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid and similar pyrazole derivatives. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary & Personal Protective Equipment

Hazard ClassificationDescriptionRecommended PPE
Skin Irritation Causes skin irritation.[1][2][3][4][5]Protective gloves, Impervious clothing[6]
Eye Irritation Causes serious eye irritation.[1][2][3][4][5]Safety goggles with side-shields[6]
Respiratory Irritation May cause respiratory irritation.[1][2][3][4]Suitable respirator, Use in a well-ventilated area[2][6]

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.

1. Waste Segregation and Collection:

  • Do not mix with incompatible wastes. Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.

  • Collect waste in a designated, compatible, and properly sealed container.[7]

  • The container must be clearly labeled as hazardous waste with the full chemical name.[7]

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1][8] Avoid generating dust.[2]

  • For solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1][6]

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[6]

  • Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.[1]

3. Container Decontamination:

  • Thoroughly empty all contents from the original container.[7]

  • If any solid residue remains, the container must be disposed of as hazardous waste.[7]

  • For empty containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[7]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]

4. Final Disposal:

  • The primary recommended disposal method is to send the chemical waste to an approved waste disposal plant.[1][2]

  • An alternative method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Never dispose of this chemical by evaporation, in the regular trash, or down the sewer.[7]

  • Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Segregate from Incompatible Wastes B->C D Collect in a Labeled, Sealed, Compatible Container C->D E Consult Local, Regional & National Regulations D->E F Arrange for Pickup by an Approved Waste Disposal Service E->F G Dispose of at an Approved Waste Disposal Plant F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety profiles of structurally related compounds. It is imperative to consult with a qualified safety professional and to review all available safety information before handling this chemical.

Hazard Identification and Personal Protective Equipment

Based on data for similar pyrazole derivatives, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3][4] A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure and ensure laboratory safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[5][6]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended.[5] Always inspect gloves for integrity before use and change them frequently. For handling hazardous drugs, two pairs of chemotherapy gloves are required.[7]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.[5] Gowns must open in the back, be long-sleeved, and have a closed elastic or knit cuff.[7]
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[5]
Respiratory Fume Hood or RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator (e.g., N95) with an appropriate cartridge for organic vapors and particulates should be used.[5][7]

Operational Plan: Handling and Experimental Workflow

A systematic approach to handling this compound is critical to maintaining a safe research environment.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Don all required PPE as outlined in Table 1.

    • Prepare the work area within a certified chemical fume hood.

    • Ensure all necessary equipment, including an accessible safety shower and eye wash station, and reagents are present.[6]

    • Carefully weigh the required amount of the compound, avoiding dust formation.[6]

  • Experimentation:

    • Dissolve the compound in the appropriate solvent within the fume hood.

    • Carry out the intended chemical reaction, keeping the apparatus within the fume hood.

    • Monitor the reaction's progress as required by the experimental protocol.

  • Post-Experiment:

    • Upon completion of the reaction, quench any reactive reagents as per the specific protocol.

    • Clean all glassware and equipment that have come into contact with the chemical. The first rinseate must be collected and disposed of as hazardous waste.[8][9]

    • Wipe down the work surface in the fume hood.

  • Decontamination and Doffing PPE:

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the lab coat and store it appropriately.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands and any exposed skin thoroughly with soap and water.[3]

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment cluster_disposal Waste Disposal & PPE Removal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Weigh Compound prep2->prep3 exp1 Dissolve Compound prep3->exp1 exp2 Conduct Reaction exp1->exp2 post1 Quench Reaction exp2->post1 post2 Clean Glassware post1->post2 post3 Decontaminate Work Area post2->post3 disp1 Dispose of Liquid Waste post3->disp1 disp2 Dispose of Solid Waste disp1->disp2 disp3 Doff PPE disp2->disp3 disp4 Wash Hands disp3->disp4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.